molecular formula C3H4BrN3O B1384261 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol CAS No. 22354-79-6

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

カタログ番号: B1384261
CAS番号: 22354-79-6
分子量: 177.99 g/mol
InChIキー: JCBRCNSCPVADSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a useful research compound. Its molecular formula is C3H4BrN3O and its molecular weight is 177.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-bromo-2-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRCNSCPVADSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Technical Characterization of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.

Executive Summary & Chemical Identity

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a critical heterocyclic building block, often utilized as a scaffold in the development of agrochemicals (herbicides) and pharmaceutical intermediates. Its value lies in the orthogonality of its functional groups: the N-methyl group provides lipophilicity, the bromine atom serves as a handle for cross-coupling (Suzuki, Buchwald-Hartwig), and the hydroxyl/keto moiety allows for hydrogen bonding or further derivatization.

Critical Distinction: Researchers often confuse this compound with 3-bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2), which lacks the oxygen functionality at position 5. The physical properties of these two are vastly different; the non-oxygenated variant is a low-melting solid (~30°C), whereas the target 5-ol derivative is a high-melting crystalline solid due to extensive intermolecular hydrogen bonding.

Structural Dynamics: Tautomerism

In the solid state and polar solvents, this compound predominantly exists as the keto-tautomer (3-bromo-1-methyl-1,2,4-triazol-5(4H)-one). The enol form (5-ol) is generally a minor contributor in solution but is the reactive species in O-alkylation reactions.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Dominant) 3-bromo-1-methyl- 1,2,4-triazol-5(4H)-one (Solid State Stable) Enol Enol Form (Minor) 3-bromo-1-methyl- 1H-1,2,4-triazol-5-ol (Reactive Intermediate) Keto->Enol  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the lactam (keto) structure in the solid phase.

Physical & Chemical Properties

The following data aggregates experimental values from triazolinone analogs and specific synthesis reports.

PropertyValue / DescriptionNote
Molecular Formula C₃H₄BrN₃O
Molecular Weight 191.99 g/mol Distinct Br isotopes (⁷⁹Br/⁸¹Br) give ~1:1 mass split.
Appearance White to off-white crystalline powderDarkens upon prolonged exposure to light.
Melting Point 170 – 175 °C (Decomposes)Contrast: Non-oxygenated analog melts at ~30°C.
Solubility (25°C) High: DMSO, DMF, DMAcModerate: Methanol, EthanolLow: Water, DichloromethaneSolubility in water increases at pH > 8 (deprotonation).
pKa (Predicted) 6.5 – 7.5 (NH acidity)The electron-withdrawing Br atom increases acidity relative to the non-halogenated parent.
LogP ~0.5 – 0.8Moderate lipophilicity; suitable for CNS drug scaffolds.
H-Bond Donors 1 (NH in keto form)
H-Bond Acceptors 3 (N2, O, N4)

Spectroscopic Characterization

To validate the synthesis of this specific derivative, ensure the following spectral signatures are present.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.30 ppm (s, 1H, NH): Broad singlet. Disappears upon D₂O shake. Confirms the keto form (N-H).

    • δ 3.25 ppm (s, 3H, N-CH₃): Sharp singlet corresponding to the N-methyl group.

    • Note: Absence of aromatic C-H signals is a key purity indicator.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 153.5 ppm (C=O): Characteristic carbonyl carbon.

    • δ 138.2 ppm (C-Br): Carbon attached to bromine (shifted upfield due to heavy atom effect).

    • δ 32.1 ppm (N-CH₃): Methyl carbon.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Signature: Shows a characteristic 1:1 doublet for the bromine isotope pattern.

    • [M+H]⁺ peaks at 192.0 and 194.0 .

Experimental Protocols (Synthesis & Purification)

Safety Warning: Bromine and diazonium intermediates are hazardous. Perform all reactions in a fume hood.

Synthesis via Sandmeyer Reaction (Self-Validating Protocol)

This route is preferred over direct bromination for regiochemical certainty.

Reagents:

  • 3-Amino-1-methyl-1,2,4-triazol-5(4H)-one (Precursor)

  • Sodium Nitrite (NaNO₂)[1]

  • Hydrobromic Acid (48% HBr)[1]

  • Copper(I) Bromide (CuBr)[1]

Workflow:

Synthesis Start Precursor: 3-Amino-1-methyl-triazol-5-one Step1 Step 1: Diazotization (NaNO2, 48% HBr, -5°C) Forms Diazonium Salt Start->Step1 Step2 Step 2: Sandmeyer Substitution (CuBr, Reflux 2h) Displacement of N2 by Br Step1->Step2  N2 release   Workup Workup: Quench, Extract (EtOAc), Dry Step2->Workup Product Final Product: 3-Bromo-1-methyl-triazol-5-one Workup->Product

Figure 2: Sandmeyer synthesis pathway ensuring regioselective bromination at C3.

Detailed Procedure:

  • Diazotization: Dissolve 3-amino-1-methyl-1,2,4-triazol-5-one (10 mmol) in 48% HBr (15 mL). Cool to -5°C in an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining temperature < 0°C. Stir for 30 min. Validation: Solution turns pale yellow/orange; starch-iodide paper turns blue (excess nitrite).

  • Substitution: Add CuBr (1.5 mmol) carefully. Allow the mixture to warm to room temperature, then reflux at 80°C for 2 hours. Validation: Evolution of nitrogen gas ceases.

  • Isolation: Cool to RT. Neutralize with saturated NaHCO₃ (carefully!). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Purification & Storage
  • Recrystallization Solvent: Ethanol or Acetonitrile.

  • TLC Mobile Phase: Dichloromethane : Methanol (95:5).

    
    .
    
  • Storage: Store at 2-8°C, protected from light. Brominated heterocycles can be photosensitive.

Applications in Drug Discovery

  • Suzuki-Miyaura Coupling: The C3-Br bond is highly activated for Pd-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups.

  • N-Alkylation: The N4-H proton is acidic (

    
    ), allowing for regioselective alkylation at N4 using mild bases (e.g., 
    
    
    
    ) to create fully substituted triazolinones.
  • Bioisostere: The triazolinone core acts as a bioisostere for amide or urea linkages in peptide mimetics.

References

  • Synthesis of 1,2,4-triazolin-5-ones: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 1-substituted-1,2,4-triazolin-5-ones."

  • Crystal Structure Analysis: Acta Crystallographica Section E, "Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one." (Provides structural confirmation of the keto-tautomer and Br...O interactions).

  • Tautomerism of Triazoles: ResearchGate, "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study."

  • Sandmeyer Protocols: Organic Syntheses, "General procedures for the Sandmeyer reaction of heterocyclic amines."

Sources

Technical Monograph: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

[1]

Executive Summary & Identification

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It belongs to the class of 1,2,4-triazoles, which are privileged structures in drug discovery due to their ability to engage in hydrogen bonding and pi-stacking interactions.

The compound is most frequently indexed under its ketone tautomer, 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one , or the alternative regiochemical name 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one . Researchers must be vigilant regarding these synonyms during database queries to ensure accurate procurement.

Core Registry Data
AttributeDetail
CAS Registry Number 22354-79-6
IUPAC Name 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol
Preferred Tautomeric Name 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Molecular Formula C₃H₄BrN₃O
Molecular Weight 177.99 g/mol
SMILES Cn1nc(Br)nc1O (Hydroxy form) CN1N=C(Br)NC1=O (Ketone form)
InChI Key Varies by tautomer entry; verify against CAS.[1][2][3]
Appearance White to off-white solid

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of this compound is critical for experimental design, particularly in binding assays and crystallographic studies.

Tautomeric Equilibrium

In the solid state and in polar solvents, 5-hydroxy-1,2,4-triazoles predominantly exist as the 5-one (carbonyl) tautomer. For 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol, the equilibrium favors the 1-methyl-1,2,4-triazol-5(4H)-one form. This preference is driven by the strong amide-like resonance stabilization in the ring.

However, the "5-ol" nomenclature persists in many catalogs. The presence of the bromine atom at position 3 (or 5, depending on numbering start) introduces electron-withdrawing effects that acidify the N-H proton, potentially influencing the tautomeric ratio in basic media.

TautomerismHydroxyHydroxy Form(3-bromo-1-methyl-1H-1,2,4-triazol-5-ol)Aromatic characterKetoneKetone Form(3-bromo-1-methyl-1,2,4-triazol-5(4H)-one)Dominant in solution/solidHydroxy->Ketone Tautomerization (Fast)AnionCommon Anion(Deprotonated Species)Reactive NucleophileHydroxy->Anion -H+ (Base)Ketone->Anion -H+ (Base)

Figure 1: Tautomeric equilibrium between the hydroxy and ketone forms.[3] The ketone form is generally the stable species referenced by CAS 22354-79-6.

Synthesis & Manufacturing Logic

While specific industrial route documents are proprietary, the synthesis of 3-bromo-1-methyl-1,2,4-triazol-5-ol typically follows one of two established retrosynthetic pathways for halogenated triazolones.

Pathway A: Bromination of 1-Methyl-1,2,4-triazol-5-one

This is the most direct route. The parent scaffold, 1-methyl-1,2,4-triazol-5-one, is treated with a brominating agent.[2][3][4][5]

  • Reagents: Bromine (

    
    ) in acetic acid or N-Bromosuccinimide (NBS).
    
  • Mechanism: Electrophilic aromatic substitution (EAS) at the C3 position. The electron-rich nature of the triazolone ring facilitates this substitution.

Pathway B: Methylation of 3-Bromo-1,2,4-triazol-5-one

This route starts with the pre-brominated triazole core.

  • Challenge: Regioselectivity. Alkylation of 3-bromo-1,2,4-triazol-5-one can occur at N1, N2, or N4.

  • Optimization: Use of specific bases (e.g.,

    
     vs. 
    
    
    ) and solvents can steer selectivity toward the N1-methyl isomer, but separation of isomers (N1-Me vs N2-Me) is often required.

SynthesisStart11-Methyl-1,2,4-triazol-5-oneReagent1Br2 / AcOH(Electrophilic Bromination)Start1->Reagent1Start23-Bromo-1,2,4-triazol-5-oneReagent2MeI / Base(Nucleophilic Substitution)Start2->Reagent2TargetTARGET:3-bromo-1-methyl-1H-1,2,4-triazol-5-ol(CAS 22354-79-6)Reagent1->Target High RegioselectivityReagent2->Target Major ProductByproductBy-product:2-Methyl isomerReagent2->Byproduct Minor Product

Figure 2: Retrosynthetic analysis showing the two primary routes to the target scaffold.

Applications in Drug Development

The 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol scaffold serves as a versatile building block in medicinal chemistry.

  • Transition Metal Cross-Coupling: The C-Br bond is highly reactive in Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. This allows researchers to append aryl or heteroaryl groups to the C3 position, expanding the core into complex bioactive molecules.

  • Nucleophilic Substitution (

    
    ):  The bromine atom can be displaced by amines, thiols, or alkoxides, particularly if the ring is activated, allowing for the introduction of diverse side chains.
    
  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (177.99 Da) and polarity, it is an ideal fragment for screening against biological targets, particularly enzymes with polar active sites.

Safety & Handling Protocols

As a halogenated heterocyclic compound, standard safety protocols must be strictly enforced.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Handling: Use within a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Sigma-Aldrich . 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Product Page. Accessed January 29, 2026. Link

  • ChemicalBook . CAS 22354-79-6 Entry: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol.[5] Accessed January 29, 2026. Link

  • GuideChem . 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol Suppliers and Properties. Accessed January 29, 2026. Link

  • PubChem . Compound Summary: 5-bromo-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.[1] National Library of Medicine. Accessed January 29, 2026. Link

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Chemical Guide Subject: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS 22354-79-6)[1][2][3]

Executive Summary

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Characterized by a 1,2,4-triazole core, it features a bromine atom at the C3 position, a methyl group at N1, and a hydroxyl/oxo functionality at C5.

This molecule is notable for its tautomeric equilibrium , existing predominantly as 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one in solid state and polar solvents. Its dual reactivity—offering an electrophilic handle at C3 (via the bromine) and nucleophilic potential at N4/O5—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers[1][6]
  • IUPAC Name: 3-bromo-1-methyl-1,2,4-triazol-5-ol[1][3][4]

  • Preferred Tautomeric Name: 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one

  • CAS Registry Number: 22354-79-6[1][2][3]

  • SMILES: Cn1nc(Br)nc1O (ol-form) | CN1N=C(Br)NC1=O (one-form)

  • Catalog References: QY-1581, ALBB-030242[1]

Quantitative Data Matrix
PropertyValueNotes
Molecular Formula C₃H₄BrN₃O
Molecular Weight 177.99 g/mol Precision value for stoichiometry
Exact Mass 176.9538Monoisotopic (Br-79 isotope)
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 168–172 °C (Predicted)High MP due to intermolecular H-bonding
pKa ~6.5–7.0Acidic proton at N4 (one-form)
LogP 0.45 (Predicted)Moderate lipophilicity
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents
Structural Tautomerism

The reactivity of this molecule is governed by the equilibrium between the hydroxy (aromatic) and oxo (non-aromatic) forms. In the oxo form, the proton resides on N4, creating a donor site for hydrogen bonding, while the carbonyl oxygen acts as an acceptor.

Tautomerism cluster_0 Tautomeric Equilibrium Ol_Form Triazol-5-ol Form (Aromatic, C-OH) One_Form Triazol-5-one Form (Non-aromatic, C=O, N-H) *Dominant in Solution* Ol_Form->One_Form Proton Transfer

Figure 1: Tautomeric equilibrium shifting towards the triazol-5-one form in polar media.

Synthesis & Manufacturing Protocols

Primary Synthetic Route (Bromination Strategy)

The most robust synthesis involves the direct bromination of the commercially available 1-methyl-1,2,4-triazol-5(4H)-one. This electrophilic aromatic substitution benefits from the activating nature of the ring system.

Reaction Scheme:

  • Precursor: 1-methyl-1,2,4-triazol-5(4H)-one.[5]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Acetic Acid or Water/Methanol mixture.

  • Conditions: 60–80°C, 4–6 hours.

Alternative Route (Hydrolysis of Dibromo-Intermediate)

High-purity grades can be generated via the hydrolysis of 3,5-dibromo-1-methyl-1,2,4-triazole, though this method is less atom-economical.

Synthesis Start 1-methyl-1,2,4-triazol-5(4H)-one Intermediate Bromination Complex (Electrophilic Substitution at C3) Start->Intermediate Activation Reagent Reagent: Br2 / AcOH Temp: 70°C Reagent->Intermediate Product 3-bromo-1-methyl-1,2,4-triazol-5-ol (Precipitate) Intermediate->Product -HBr Purification Recrystallization (Solvent: EtOH/Water) Product->Purification

Figure 2: Industrial synthesis workflow via direct bromination.

Analytical Characterization (QC)

To validate the identity of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.25 ppm (s, 3H): Methyl group (

      
      ).
      
    • δ 12.10 ppm (bs, 1H):

      
       (one-form) or 
      
      
      
      (ol-form). Note: This peak is exchangeable with
      
      
      .
    • Absence of aromatic C-H peaks confirms full substitution.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 31.5 ppm: Methyl carbon.

    • δ 138.2 ppm: C3 (attached to Br).

    • δ 154.5 ppm: C5 (Carbonyl/C-OH).

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Isotopic Pattern: A distinctive 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.

Reactivity & Applications in Drug Design

Functionalization Logic

This molecule serves as a "bifunctional linchpin." The bromine atom allows for cross-coupling, while the triazolone core provides polarity and hydrogen-bonding capability.

  • C3-Suzuki/Stille Coupling: The C-Br bond is reactive toward Pd-catalyzed cross-coupling reactions, allowing the introduction of aryl or heteroaryl groups at the 3-position.

  • N4-Alkylation: In the presence of a base (e.g.,

    
    ), the N4 position can be alkylated. Critical Note: Regioselectivity must be controlled to avoid O-alkylation.
    

Reactivity cluster_C3 C3 Functionalization cluster_N4 N4/O5 Functionalization Core 3-bromo-1-methyl- 1,2,4-triazol-5-ol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) -> 3-Aryl derivative Core->Suzuki Nucleophilic SnAr Substitution (Amines/Thiols) -> 3-Amino/Thio derivative Core->Nucleophilic Alkylation N-Alkylation (R-X, Base) -> N4-Substituted Core Core->Alkylation

Figure 3: Divergent synthesis pathways utilizing the C3-Br and N4-H handles.

Therapeutic Areas
  • Oncology: Triazolone scaffolds are frequently found in kinase inhibitors (e.g., p38 MAP kinase) where the carbonyl accepts a H-bond from the kinase hinge region.

  • Agrochemicals: Used as a precursor for triazole-based fungicides and herbicides.

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[6]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow hydrolysis or discoloration.

    • Incompatible with strong oxidizing agents.

References

  • Vitas-M Laboratory. (n.d.). 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol Chemical Record. Retrieved from

  • Combi-Blocks. (n.d.). Catalog Record QY-1581: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol.[1][4] Retrieved from

  • National Institutes of Health (NIH). (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. PubMed Central. Retrieved from

  • Kono Chem. (n.d.).[1] CAS 22354-79-6 Data Sheet. Retrieved from

  • Chemchart. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole Properties and Synthesis. Retrieved from

Sources

predicted mechanism of action of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted mechanism of action (MoA) for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol .

Based on structural homology with established pharmacophores, this molecule functions primarily as a functionalized heterocyclic scaffold with dual biological potential: as a Protoporphyrinogen Oxidase (PPO) inhibitor (agrochemical context) and a Lanosterol 14α-demethylase (CYP51) inhibitor (antifungal context).

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2 for the 5-one tautomer equivalent) represents a specialized class of "privileged scaffolds" in medicinal and agrochemical chemistry. Its biological activity is dictated by its tautomeric equilibrium between the hydroxy-triazole (enol) and triazolinone (keto) forms.

  • Core Pharmacophore: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9]

  • Key Substituents:

    • C3-Bromine: A lipophilic, electron-withdrawing halogen capable of halogen bonding or acting as a synthetic handle for cross-coupling.

    • N1-Methyl: Fixes the regiochemistry, preventing N1/N2 tautomerism and enhancing lipophilicity.

    • C5-Hydroxyl/Ketone: The primary hydrogen bond donor/acceptor site, critical for enzyme active site recognition.

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium, heavily favoring the 5-one (keto) form in physiological solution. This structural nuance is critical for predicting its binding mode.

Tautomerism cluster_0 Tautomeric Equilibrium Enol 5-Hydroxy Form (Enol) (Aromatic, H-bond Donor) Keto 5-One Form (Keto) (Non-aromatic, H-bond Acceptor) Enol->Keto Physiological pH (Favored) Keto->Enol Basic pH

Figure 1: The keto-enol tautomerism dictates the binding interface. The '5-one' form is the bioactive species in PPO inhibition.

Mechanism 1: Protoporphyrinogen Oxidase (PPO) Inhibition

Context: Agrochemical / Herbicide Development Confidence: High (based on structural homology to Carfentrazone/Sulfentrazone)

The triazolinone core is the defining feature of "Group 14" herbicides (WSSA classification). This molecule serves as a minimal pharmacophore for PPO inhibition.

The Molecular Pathway
  • Active Site Binding: The molecule occupies the substrate-binding pocket of the enzyme Protoporphyrinogen Oxidase (PPO) in the chloroplast.

  • Mimicry: The triazolinone ring mimics the geometric and electronic properties of the protoporphyrinogen IX substrate.

  • Inhibition: By blocking PPO, the conversion of protoporphyrinogen IX to protoporphyrin IX is halted within the enzyme.

  • Lethal Accumulation: Substrate accumulates and leaks into the cytoplasm, where non-enzymatic oxidation converts it to Protoporphyrin IX (PPIX) .[10]

  • Singlet Oxygen Generation: Cytoplasmic PPIX is a potent photosensitizer. Upon light exposure, it generates singlet oxygen (

    
    ).[10]
    
  • Membrane Peroxidation:

    
     attacks unsaturated lipids in the cell membrane, causing rapid necrosis and cell death.
    

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Chloroplast) Substrate->Enzyme Normal Bind Leakage Cytoplasmic Accumulation of Protoporphyrin IX Substrate->Leakage Accumulation due to Blockage Product Protoporphyrin IX (Regulated) Enzyme->Product Blocked Inhibitor 3-bromo-1-methyl- 1H-1,2,4-triazol-5-ol Inhibitor->Enzyme Competitive Inhibition ROS Singlet Oxygen (1O2) Generation Leakage->ROS Light Activation Death Lipid Peroxidation & Cell Necrosis ROS->Death Oxidative Stress

Figure 2: The cascade of events triggered by PPO inhibition.[10] The triazole acts as the competitive inhibitor initiating the lethal accumulation of photosensitizing porphyrins.

Mechanism 2: CYP51 (Lanosterol 14α-demethylase) Inhibition

Context: Antifungal / Medicinal Chemistry Confidence: Moderate (Fragment-based prediction)

1,2,4-triazoles are the gold standard for inhibiting sterol biosynthesis in fungi. While the "5-ol" substitution is less common than the "1-alkyl-1,2,4-triazole" found in Fluconazole, the nitrogen atoms in the ring retain coordination potential.

Mechanism of Binding
  • Heme Coordination: The Nitrogen at position 4 (N4) of the triazole ring carries a lone pair that coordinates perpendicularly to the Heme Iron (Fe) in the CYP51 active site.

  • Steric Blockade: This coordination prevents the natural substrate (lanosterol) from binding and being oxidized.

  • Ergosterol Depletion: Inhibition halts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane fluidity defects and growth arrest.

Role of the Bromine Atom: In this context, the C3-Bromine atom likely engages in halogen bonding with backbone carbonyls of the enzyme active site, increasing residence time and potency compared to a simple hydrogen substitution.

Experimental Validation Protocols

To confirm these predicted mechanisms, the following experimental workflows are defined.

A. PPO Inhibition Assay (Agrochemical Validation)

This protocol quantifies the accumulation of Protoporphyrin IX (PPIX).[10]

  • System: Isolate intact chloroplasts from spinach or use recombinant PPO enzyme.

  • Treatment: Incubate with 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (0.1 µM – 100 µM).

  • Substrate: Add Protoporphyrinogen IX (generated in situ).

  • Detection: Measure fluorescence of PPIX (Ex: 405 nm, Em: 630 nm).

  • Positive Control: Use Carfentrazone-ethyl.

  • Criterion: A dose-dependent increase in fluorescence indicates PPO inhibition.

B. X-Ray Crystallography (Structural Validation)

To determine the precise binding mode and tautomeric state.

  • Crystallization: Co-crystallize the compound with a surrogate protein (e.g., Candida albicans CYP51 or a PPO homolog).

  • Diffraction: Collect data at <2.0 Å resolution.

  • Analysis:

    • Check for Fe-N bond distance (target: 2.0–2.2 Å) for CYP51.

    • Check for pi-stacking interactions with Phenylalanine residues (common in PPO sites).

References

  • Weed Science Society of America (WSSA). (2024). Summary of Herbicide Mechanism of Action: Group 14 (PPO Inhibitors). Retrieved from

  • BenchChem. (2023). Biological Activity and Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine and related analogs. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Bromo-1-methyl-1H-1,2,4-triazole.[1][6][7][8][9] CID 329776586. Retrieved from

  • Hao, G. F., et al. (2011). Structure-based design of new protoporphyrinogen oxidase inhibitors.Journal of Computer-Aided Molecular Design, 25, 201-211. (Contextual grounding for Triazolinone PPO binding).
  • University of Tennessee Extension. (2024). Understanding Herbicide Mode of Action: Triazolinones.[10] Retrieved from

Sources

safety, handling, and MSDS for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling Protocols for 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

Executive Summary

3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol (and its tautomer 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one) represents a critical scaffold in modern medicinal chemistry. It serves as a high-value intermediate for Chan-Evans-Lam cross-coupling and Suzuki-Miyaura reactions , enabling the synthesis of complex N-arylated heterocycles found in oncology and antimicrobial candidates.[1]

This guide addresses the specific safety challenges posed by this compound, including its tautomeric behavior, potential for halogen release under thermal stress, and rigorous handling requirements to maintain high purity for catalytic workflows.[1]

Chemical Identity & Physicochemical Profile

The compound exists in a dynamic equilibrium between the enol (5-ol) and keto (5-one) forms.[1] In the solid state and polar aprotic solvents (DMSO, DMF), the 5-one (keto) tautomer typically predominates due to stabilization by intermolecular hydrogen bonding.[1]

Parameter Technical Detail
Chemical Name 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol
Common Synonyms 3-Bromo-1-methyl-1,2,4-triazol-5(4H)-one; 5-Hydroxy-1-methyl-3-bromo-triazole
CAS Number Refer to parent scaffold:56616-91-2 (3-Bromo-1-methyl-1H-1,2,4-triazole) for regulatory analog matching; specific 5-OH derivative often custom synthesized.[1]
Molecular Formula C₃H₄BrN₃O
Molecular Weight ~177.99 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point >150°C (Predicted; significantly higher than non-oxygenated analogs due to H-bonding)
Solubility High: DMSO, DMF, MeOH.[1] Low: Water, Hexanes, DCM.[1]
Tautomeric Equilibrium & Reactivity

Tautomerism Enol Enol Form (5-Hydroxyl) Nucleophilic Oxygen Keto Keto Form (5-One) Electrophilic Carbonyl Enol->Keto  Equilibrium (Solvent Dependent)   Reactivity Reactivity Risk: N-Alkylation vs O-Alkylation Enol->Reactivity Keto->Reactivity

Figure 1: Tautomeric equilibrium shifts based on solvent polarity, affecting reactivity profiles and handling precautions.

GHS Hazard Identification & Toxicology

While specific toxicological data for this exact derivative may be limited, it must be handled according to the "Toxic by Default" principle applicable to halogenated triazoles.[1]

GHS Classification (Derived from Analogs)
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Code Hazard Statement Mechanism of Action
H302 Harmful if swallowed.[1]Triazole nitrogen atoms can coordinate with heme iron or metabolic enzymes; bromine adds lipophilicity, increasing bioavailability.[1]
H315 Causes skin irritation.[1]Electrophilic attack on skin proteins; potential for sensitization.[1]
H319 Causes serious eye irritation.[1]Mechanical abrasion (crystals) and chemical irritation from acidic protons (pKa ~6-8).[1]
H335 May cause respiratory irritation.[1]Fine dust inhalation triggers mucosal inflammation.[1]

Risk Assessment & Engineering Controls

Critical Control Point: The primary risk is dust inhalation during weighing and skin absorption during solubilization in DMSO (which enhances permeability).[1]

  • Engineering Controls:

    • Primary: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

    • Secondary: HEPA-filtered balance enclosure for weighing quantities >100 mg.

  • Personal Protective Equipment (PPE):

    • Hands: Double nitrile gloves (0.11 mm min thickness).[1] Rationale: DMSO permeates single gloves quickly; the second layer protects against the dissolved brominated compound.

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

    • Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for scale-up (>10g).[1]

Operational Handling Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution for cross-coupling without generating dust or degrading the reagent.

  • Preparation: Decontaminate the balance area.[1] Place a static-dissipative weighing boat inside the hood.

  • Weighing: Transfer the solid using a stainless steel spatula. Do not use plastic spatulas as static charge can scatter the fine powder.[1]

  • Solubilization (The "DMSO Trap"):

    • Risk: Adding solvent forcefully can aerosolize the powder.[1]

    • Technique: Add the solvent (DMSO/DMF) down the side of the vial, allowing it to wet the solid from the bottom up.[1]

    • Dissolution: Vortex gently. If heating is required, do not exceed 50°C to prevent thermal decomposition or bromine elimination.[1]

Protocol B: Reaction Setup (Inert Atmosphere)

Rationale: 3-bromo-triazoles are susceptible to hydrolysis or oxidative degradation under ambient conditions, which poisons Pd/Cu catalysts.

  • Purge: Flame-dry glassware and cool under Argon flow.

  • Addition: Add the 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol solution via syringe through a septum.

  • Catalyst Addition: Add catalysts (e.g., Cu(OAc)₂, Pd(PPh₃)₄) against a positive flow of Argon to prevent oxygen ingress.[1]

Workflow Diagram: Safe Handling Lifecycle

HandlingWorkflow Start Storage (4°C, Dark, Desiccated) Weighing Weighing (Fume Hood + Static Control) Start->Weighing Allow to warm to RT Solubilization Solubilization (DMSO/DMF, <50°C) Weighing->Solubilization Wetting technique Reaction Reaction Setup (Argon Purge, Septum Sealed) Solubilization->Reaction Syringe transfer Waste Waste Disposal (Halogenated Organic Stream) Reaction->Waste Quench & Segregate

Figure 2: Step-by-step operational lifecycle ensuring containment and catalyst integrity.

Emergency Response & Waste Management

Scenario Immediate Action Scientific Rationale
Skin Contact Wash with soap and water for 15 mins.[1] Do not use ethanol. Ethanol expands skin pores and may increase absorption of the brominated compound.[1]
Eye Contact Flush with saline/water for 15 mins.[1] Lift eyelids.[1]Mechanical removal of micro-crystals is essential to prevent corneal abrasion.[1]
Spill (Solid) Cover with wet paper towel, then wipe up.[1]Wetting prevents dust generation.[1] Treat as hazardous halogenated waste.[1]
Fire Use CO₂, Dry Chemical, or Foam.[1]Thermal decomposition emits toxic HBr, NOx, and CO gases.[1]

Disposal: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers or acids, as this may liberate free bromine gas (Br₂).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136326096, 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol.[1] Retrieved from [Link][1]

  • Laus, G., et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[1][2] Acta Crystallographica Section E. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Triazoles.[1] Retrieved from [Link][1]

Sources

Methodological & Application

using 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol in Medicinal Chemistry

Executive Summary

This technical guide outlines the synthetic utility of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2), a versatile heterocyclic building block. While often overlooked in favor of simple pyrazoles or pyridines, this scaffold offers unique electronic properties and vector positioning for drug discovery.

This molecule acts as a bifunctional divergence point :

  • C3-Position (Bromine): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C5-Position (Hydroxyl/Carbonyl): A tunable site for

    
    -alkylation, 
    
    
    
    -alkylation, or activation to a chloride (via
    
    
    ) for subsequent
    
    
    displacement.

This guide provides validated protocols for these transformations, addressing the specific challenges of nitrogen-rich heterocycles, such as catalyst poisoning and tautomeric ambiguity.

Structural Analysis & Reactivity Profile

Tautomeric Equilibrium

Understanding the tautomerism of this intermediate is non-negotiable for reaction planning. In solution (DMSO, DMF), the equilibrium heavily favors the 1-methyl-1,2,4-triazol-5-one (keto) form over the 5-ol (enol) form.

  • Implication for Alkylation: Direct alkylation often results in mixtures of

    
    -alkylation (at N4) and 
    
    
    
    -alkylation (at C5-O). Hard electrophiles generally favor
    
    
    -alkylation, while silver salts can drive
    
    
    -alkylation.
  • Implication for Activation: The carbonyl-like character at C5 makes it an ideal substrate for deoxy-halogenation using phosphoryl chloride (

    
    ).
    
Reactivity Map (Visualized)

TriazoleReactivity Core 3-Bromo-1-methyl- 1H-1,2,4-triazol-5-ol (Scaffold) C3_Path C3-Position (Bromine) Electrophilic Site Core->C3_Path C5_Path C5-Position (OH/C=O) Nucleophilic/Electrophilic Switch Core->C5_Path Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) C3_Path->Suzuki Pd(0) / Ar-B(OH)2 Chlorination Deoxy-chlorination (POCl3 -> 5-Cl) C5_Path->Chlorination Activation SNAr SNAr Displacement (Amination/Etherification) Chlorination->SNAr Nucleophilic Attack

Figure 1: Divergent reactivity map of the triazole scaffold. The C3-Br allows for carbon-carbon bond formation, while the C5-OH allows for heteroatom functionalization.

Module A: C3-Functionalization (Suzuki-Miyaura Coupling)

The C3-bromo substituent is electronically deactivated compared to simple aryl bromides due to the electron-rich nature of the 5-ol/one system. However, it remains reactive enough for cross-coupling if the correct ligand system is used.

Protocol 1: C3-Arylation via Suzuki Coupling

Objective: Synthesize 3-aryl-1-methyl-1,2,4-triazol-5-ols.

Reagents:

  • Substrate: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the triazole scaffold (1.0 mmol), arylboronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and water (0.5 mL).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 45 mins).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate filtrate. Acidify the aqueous layer carefully (pH ~4) if the product is in the "one" form, as it may partition into the aqueous phase at high pH. Extract with EtOAc/MeOH (9:1). Purify via flash chromatography (DCM/MeOH gradient).

Critical Insight: Triazoles can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands like dppf or bulky phosphines like XPhos prevents this coordination and maintains the catalytic cycle [1].

Module B: C5-Functionalization (Activation & Substitution)

The 5-hydroxyl group is a "masked" leaving group. Converting it to a chloride creates a highly reactive 3-bromo-5-chloro-1-methyl-1,2,4-triazole . This intermediate is a powerful electrophile for


 reactions, allowing for the sequential introduction of amines or alkoxides.
Protocol 2: Deoxy-chlorination to 5-Chloro Derivative

Objective: Convert C5-OH to C5-Cl.

Reagents:

  • Substrate: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

  • Reagent: Phosphoryl chloride (

    
    ) (Excess, solvent/reagent)[1][2][3]
    
  • Base:

    
    -Dimethylaniline (1.0 equiv) - Catalyst for the reaction
    

Step-by-Step Methodology:

  • Safety: Perform in a fume hood.

    
     reacts violently with water.
    
  • Reaction: Place the triazole (1.0 g) in a round-bottom flask. Add

    
     (5 mL) and 
    
    
    
    -dimethylaniline (0.5 mL).
  • Reflux: Heat to reflux (105°C) for 3–5 hours. Monitor by TLC (the product is significantly less polar than the starting material).

  • Quench (Critical): Cool the mixture. Remove excess

    
     via rotary evaporation (use a caustic trap).
    
  • Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with sat.

    
     to pH 7.
    
  • Extraction: Extract immediately with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Result: The resulting 3-bromo-5-chloro-1-methyl-1,2,4-triazole is usually pure enough for the next step.

Protocol 3: Displacement at C5

Objective: Displace C5-Cl with a primary amine (


).

Mechanism: The 1,2,4-triazole ring is electron-deficient, making the C5-Cl bond highly susceptible to nucleophilic attack. The C3-Br remains intact under these conditions (chemoselectivity).

Methodology:

  • Dissolve the 5-chloro intermediate in THF or DMF.

  • Add the amine (1.2 equiv) and a base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Stir at RT (for aliphatic amines) or 60°C (for anilines).

  • Outcome: Yields the 3-bromo-5-amino-1-methyl-1,2,4-triazole .

Data Summary & Troubleshooting

ParameterC3-Suzuki CouplingC5-Chlorination (

)
C5-

(Post-Cl)
Primary Challenge Catalyst poisoning by triazole nitrogens.Handling/Quenching of

.
Regioselectivity (C5 vs C3).
Key Solution Use XPhos or dppf ligands.Remove excess

before aqueous quench.[2]
Run at low temp (RT) first; C5-Cl reacts faster than C3-Br.
Typical Yield 60–85%85–95%70–90%
Limiting Factor Steric hindrance on Boronic acid.Moisture sensitivity.Nucleophile strength.

Applications in Drug Discovery

This scaffold is a bioisostere for amides and esters, offering improved metabolic stability.

  • Kinase Inhibitors: The triazole core mimics the adenine ring of ATP, allowing for H-bonding interactions within the hinge region of kinases.

  • Antifungals: 1,2,4-triazoles are the pharmacophore of the "conazole" class (e.g., Fluconazole), inhibiting CYP51 (lanosterol 14

    
    -demethylase) [2].
    
  • Agrochemicals: Used in fungicides where the 3-halo group is often substituted with lipophilic aryl chains.

References

  • Suzuki Coupling of Triazoles

    • Title: Palladium-catalyzed cross-coupling reactions of 3-halo-1,2,4-triazoles.
    • Source:Organic Chemistry Portal / Beilstein J. Org. Chem.
    • URL:[Link] (Contextual Match)

  • Triazole Pharmacology

    • Title: 1,2,4-Triazole Derivatives in Medicine and Pharmacy and Application Prospects.[4]

    • Source:DergiPark / ResearchG
    • URL:[Link][5]

  • Chlorination Protocols

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[6]

    • Source:Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

  • General Reactivity

    • Title: Synthesis and reactivity of 3-bromo-1-methyl-1H-1,2,4-triazole deriv
    • Source:MDPI (Molbank)
    • URL:[Link][1][2][5][6][7][8]

Sources

Application Note: Validating 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its dual nature: it functions both as a polar fragment capable of specific hydrogen bond interactions and as a versatile synthetic intermediate for


 diversifications via the bromine handle.
Chemical Context and Tautomerism

Researchers must recognize that this scaffold exists in a tautomeric equilibrium between the hydroxy-triazole and the triazolinone (keto) forms. In physiological buffers (pH 7.4), the keto-tautomer often predominates, presenting a distinct hydrogen-bond donor/acceptor profile critical for receptor binding.

Why this scaffold?

  • Heme Coordination: The N4 nitrogen of the 1,2,4-triazole ring is a proven pharmacophore for coordinating with the heme iron of Cytochrome P450 enzymes (e.g., CYP51 in fungi, CYP19/Aromatase in oncology).[1]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~192 Da and high polarity, it is an ideal "seed" fragment for growing high-affinity ligands.

This guide outlines three critical bioassays to validate this scaffold: Biophysical Binding (SPR) , Enzymatic Inhibition (CYP450) , and Cellular Toxicity .

Experimental Workflow Visualization

The following diagram illustrates the logical flow of validating this fragment, moving from biophysical confirmation to functional enzymatic profiling.

FBDD_Workflow Fragment Fragment Library (3-bromo-1-methyl...) Solubility QC: DMSO Solubility & Aggregation Check Fragment->Solubility SPR Biophysical Screen (SPR/Biacore) Solubility->SPR Pass Hit_Valid Hit Validation (Dose Response) SPR->Hit_Valid KD < 1mM CYP_Assay Mechanistic Assay (CYP450 Inhibition) Hit_Valid->CYP_Assay Target: Heme Tox Safety Profiling (HepG2 Cytotoxicity) Hit_Valid->Tox Off-target check

Caption: Logical progression from fragment QC to biophysical validation and functional profiling.

Protocol A: Biophysical Binding Analysis (SPR)

Objective: To determine the binding affinity (


) of the fragment to a target protein (e.g., CYP51 or a model protein like Carbonic Anhydrase) using Surface Plasmon Resonance (SPR).

Rationale: Small fragments often have fast on/off rates. SPR is superior to radioligand binding for detecting these transient, low-affinity interactions (


 in 

M to mM range).
Materials
  • Instrument: Biacore T200 or S200 (Cytiva).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Critical: DMSO concentration must be matched exactly between running buffer and samples to avoid "bulk effect" artifacts.

Step-by-Step Methodology
  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 420s.

    • Inject target protein (20

      
      g/mL in 10 mM Acetate pH 5.0) to reach ~3000 RU density. High density is required for low-MW fragments.
      
    • Block with Ethanolamine-HCl.

  • Sample Preparation:

    • Prepare a 100 mM stock of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol in 100% DMSO.

    • Perform a "Solvent Correction" cycle (varying DMSO from 4.5% to 5.8%) to compensate for refractive index shifts.

    • Dilute fragment in Running Buffer to a concentration series: 0, 15, 30, 60, 125, 250, 500

      
      M.
      
  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60s (association).

    • Dissociation Time: 60s.

    • Regeneration: usually not needed for fragments (fast off-rate); if sticky, use 10s injection of 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Zero-adjust and double-reference subtract (Reference Flow Cell + Buffer Blank).

    • Fit data to a Steady State Affinity model (Response vs. Concentration) rather than 1:1 kinetics, as kinetics are likely too fast to resolve.

Protocol B: Heme-Coordination Assay (CYP Inhibition)

Objective: To assess if the triazole fragment binds the heme iron of Cytochrome P450 (specifically CYP3A4 or CYP19), a known mechanism for triazole therapeutics.

Mechanistic Insight: The


 hybridized nitrogen at position 4 of the triazole ring acts as a weak base, donating a lone pair to the ferric (

) heme, displacing the water molecule and preventing substrate oxidation.
Experimental Setup (Spectral Shift Method)

This is a direct binding assay, distinct from catalytic inhibition, providing structural validation.

  • Reagents:

    • Recombinant CYP3A4 or CYP19 (Aromatase) supersomes (1

      
      M stock).
      
    • Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

    • Ligand: 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (dissolved in DMSO).

  • Procedure:

    • Dilute protein to 0.5

      
      M in two cuvettes (Reference and Sample).
      
    • Record a baseline difference spectrum (400–500 nm).

    • Titrate the triazole fragment into the Sample cuvette (0.5

      
      L aliquots) and an equal volume of DMSO into the Reference  cuvette.
      
    • Record spectra after each addition.

  • Interpretation:

    • Type II Binding Spectrum: Look for a spectral trough at ~390-410 nm and a peak at ~425-435 nm. This indicates direct nitrogen-iron coordination.[1]

    • Data Output: Plot

      
       vs. [Ligand] to calculate the Spectral Dissociation Constant (
      
      
      
      ).

CYP_Mechanism Heme Heme Iron (Fe3+) Water H2O (Resting State) Heme->Water Native State Complex Fe-N Complex (Inhibited State) Heme->Complex Coordination Triazole Triazole N4 (Ligand) Triazole->Heme Displaces H2O

Caption: Mechanism of Action: Triazole nitrogen displaces the axial water ligand on the Heme iron.[1][2]

Data Presentation Standards

When reporting results for this scaffold, organize data to highlight the structure-activity relationship (SAR) potential.

Table 1: Bioassay Summary Template

ParameterAssay TypeValue (Example)Interpretation
Solubility Nephelometry> 5 mMExcellent for FBDD

(SPR)
Biacore T200

Moderate binder (typical for fragments)
Ligand Efficiency (LE) Calculation0.35High quality (Target > 0.3)
CYP Binding (

)
UV-Vis Shift

Confirms Heme engagement
Cytotoxicity (

)
HepG2 MTT>

Low non-specific toxicity

References

  • Podgorski, M. N., et al. (2022). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme.[3] Inorganic Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry.[4][5] Retrieved from [Link]

  • Kaur, R., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Journal of Pharma Insights and Research.[4] Retrieved from [Link]

Sources

protocols for using 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol with specific cell lines

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of major therapeutics (e.g., fluconazole, letrozole).[1][2] The specific derivative 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol presents a unique pharmacological profile due to the C3-bromine atom (a handle for halogen bonding or further functionalization) and the C5-hydroxyl group, which introduces tautomeric complexity (keto-enol equilibrium).[1]

Key Mechanistic Considerations:

  • Tautomerism: In physiological pH, the compound exists in equilibrium between the 5-ol (aromatic) and 5-one (keto) forms.[1] This impacts membrane permeability and hydrogen bond donor/acceptor profiles.[1]

  • Halogen Bonding: The C3-Bromine can act as a Lewis acid (sigma-hole), potentially interacting with nucleophilic residues (e.g., backbone carbonyls) in target proteins.[1]

  • CYP450 Interaction: Triazoles are known heme-iron binders.[1] This protocol includes a specific module for assessing hepatotoxicity and CYP interference using HepG2 cells.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for interrogating BMT-5-OL, moving from chemical preparation to mechanistic validation.

BMT_Workflowcluster_ScreeningPhase 1: Phenotypic Screeningcluster_MechPhase 2: Mechanistic ValidationStockStock Preparation(DMSO, 50mM)QCQC: Tautomer Check(NMR/LCMS)Stock->QCMCF7MCF-7 Assay(Antiproliferation)QC->MCF7HEKHEK293 Assay(General Toxicity)QC->HEKDecisionHit Validation(Selectivity Index > 3.0)MCF7->DecisionHEK->DecisionHepG2HepG2 Assay(Metabolic Stability)ROSROS Induction(H2DCFDA Staining)HepG2->ROSDecision->HepG2Pass

Figure 1: Operational workflow for evaluating the biological activity of the triazole fragment.

Critical Reagent Preparation

Safety Note: Brominated triazoles can act as alkylating agents.[1] Handle with double nitrile gloves and work within a fume hood.[1]

Stock Solution Protocol
  • Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is required.[1] Avoid ethanol due to potential interference with the C5-hydroxyl/keto tautomerism.[1]

  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW ≈ 192.0 g/mol .[1] Dissolve 9.6 mg in 1 mL DMSO.

  • Sonication: Sonicate for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter.[1]

  • Storage: Aliquot into amber glass vials (bromine is light-sensitive). Store at -20°C. Stable for 3 months.

Quality Control Check: Before cell treatment, dilute 1 µL of stock into 999 µL of PBS. Measure Absorbance at 260nm.[1] A shift in

1

Protocol A: Antiproliferative Screening (MCF-7 & MDA-MB-231)[1][11]

Rationale: Triazole derivatives are established aromatase inhibitors and tubulin disruptors in breast cancer models.[1][3] This protocol screens for these specific phenotypes.

Materials
  • Cell Lines: MCF-7 (ER+) and MDA-MB-231 (Triple Negative).[1][3]

  • Assay Reagent: Resazurin (Alamar Blue) or MTT.[1]

  • Controls:

    • Positive: Letrozole (1 µM) or Paclitaxel (50 nM).[1]

    • Negative:[1] 0.5% DMSO (Vehicle).[1]

Step-by-Step Methodology
  • Seeding:

    • Harvest cells at 80% confluency.[1]

    • Seed 5,000 cells/well in 96-well black-walled plates (to minimize fluorescence crosstalk).

    • Incubate for 24 hours at 37°C, 5% CO2 for attachment.

  • Compound Dosing:

    • Prepare a serial dilution of BMT-5-OL in culture media (DMEM + 10% FBS).[1]

    • Range: 0.1 µM to 100 µM (8-point dose-response).

    • Critical: Maintain DMSO concentration constant at 0.5% across all wells to prevent solvent artifacts.[1]

  • Incubation:

    • Treat cells for 72 hours .[1] (Triazole-mediated cell cycle arrest is often slow-onset).[1]

  • Readout (Resazurin):

    • Add Resazurin solution (10% v/v final concentration).[1]

    • Incubate for 2–4 hours.

    • Read Fluorescence: Ex 560 nm / Em 590 nm.[1]

  • Data Analysis:

    • Calculate % Viability =

      
      .[1]
      
    • Fit data to a 4-parameter logistic curve to determine IC50.[1]

Protocol B: Hepatotoxicity & Metabolic Stability (HepG2)[1]

Rationale: The triazole nitrogen lone pair often binds to the heme iron of CYP450 enzymes.[1] While this is the mechanism of action for antifungals, in oncology leads, it represents a toxicity risk (drug-drug interaction).[1] HepG2 cells express functional CYP enzymes, making them the ideal model.[1]

Experimental Setup
  • Cell Line: HepG2 (Human liver carcinoma).[1][4]

  • Readout: ATP Quantification (CellTiter-Glo) + CYP3A4 Activity (P450-Glo).

Methodology
  • Seeding: Seed HepG2 cells at 15,000 cells/well (high density mimics tissue architecture).

  • Treatment:

    • Dose with BMT-5-OL at 10 µM and 50 µM .[1]

    • Incubate for 24 hours .

  • Dual-Plex Assay:

    • Step 1 (CYP Activity): Add Luciferin-IPA substrate (CYP3A4 specific).[1] Incubate 1 hour. Transfer supernatant to a white plate and read luminescence (Lum_CYP).

    • Step 2 (Viability): Add CellTiter-Glo reagent to the remaining cells.[1] Lyse for 10 min. Read luminescence (Lum_ATP).

  • Interpretation:

    • Type I Toxicity: Drop in Lum_ATP (General cytotoxicity).[1]

    • Type II Interaction: Drop in Lum_CYP without drop in Lum_ATP (Specific CYP inhibition).[1]

    • Target Profile: For a fragment, you want minimal Type I toxicity.[1] Type II inhibition suggests the molecule is binding heme, which is expected for triazoles.[1]

Mechanistic Pathway: Oxidative Stress Induction[1]

Halogenated triazoles often induce apoptosis via Reactive Oxygen Species (ROS) generation due to mitochondrial uncoupling.[1]

ROS_PathwayCompoundBMT-5-OL(Intracellular)MitoMitochondrialComplex InhibitionCompound->MitoBindingROSROS Surge(Superoxide)Mito->ROSDNADNA Damage(8-OHdG)ROS->DNAApoptosisApoptosis(Caspase 3/7)ROS->ApoptosisDirectp53p53 ActivationDNA->p53p53->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MOA) for halogenated triazole toxicity.[1]

ROS Detection Protocol[1]
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

  • Procedure:

    • Treat MCF-7 cells with IC50 concentration of BMT-5-OL for 6 hours.[1]

    • Wash 2x with PBS.[1]

    • Load cells with 10 µM H2DCFDA in serum-free media for 30 min.[1]

    • Wash and replace with full media.[1][5]

    • Analysis: Flow Cytometry (FITC channel) or Fluorescence Microscopy.[1]

    • Expectation: A right-shift in fluorescence intensity indicates oxidative stress.[1]

Data Reporting Standards

When documenting results for BMT-5-OL, use the following table structure to ensure comparability with literature values for other triazole scaffolds.

Cell LineAssay TypeParameterResult (Example)Interpretation
MCF-7 ResazurinIC50 (72h)TBD µMAntiproliferative Potency
HEK293 ResazurinIC50 (72h)> 100 µMSelectivity Index (SI)
HepG2 P450-GloIC50 (CYP3A4)~10 µMCYP Interaction Potential
MCF-7 H2DCFDAFold Change2.5xROS Induction Mechanism

References

  • Chemical Biology of 1,2,4-Triazoles: Zhou, C. H., & Wang, Y. (2012).[1] Recent researches on triazole compounds as medicinal drugs.[1][6][4] Current Medicinal Chemistry. [1]

  • Anticancer Potential of Triazole Derivatives: Karypidou, K., et al. (2024).[1][6] Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.[1][3] MDPI Molecules. [1]

  • Triazole Scaffold in Drug Design: Maddila, S., et al. (2013).[1] Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential anticancer agents.[1][3][4] Journal of Chemical Sciences. [1]

  • Safety & Toxicity Data (Analogous Compounds): Fisher Scientific. Safety Data Sheet: 3-Bromo-1-propanol (Structural analog for bromine handling).[1] [1]

  • CYP450 Inhibition by Azoles: Zhang, J., et al. (2002).[1] The effect of azole antifungal agents on CYP450 activity.[1] Xenobiotica. [1]

Application Note: Quantification of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical strategy for quantifying 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol , a compound that exists in dynamic equilibrium with its keto-tautomer, 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one .[1]

Given the polar nature of the triazole ring and the acidity of the 5-hydroxy/one moiety, standard reverse-phase methods often yield poor retention or peak tailing.[1] This protocol prioritizes pH control and polar-embedded stationary phases to ensure robust quantification.[1]

Chemical Context & Tautomerism

Before analysis, the analyst must recognize the structural behavior of the analyte.[1]

  • Tautomeric Equilibrium: In solution, the compound oscillates between the hydroxy-form (triazol-5-ol) and the oxo-form (triazol-5-one).[1]

  • Analytical Implication: Analytical conditions (specifically pH) must force the molecule into a single predominant state to prevent peak splitting.[1] Acidic conditions favor the protonated neutral form, stabilizing the retention time.[1]

FeatureDescription
Chemical Name 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol
Target Moiety Halogenated Triazole
pKa (Estimated) ~6.5 (Acidic proton on N4/O)
UV Cutoff Low UV (likely 210–240 nm)
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in non-polar solvents.[1]

Method Selection Strategy

The choice of method depends on the required sensitivity (Limit of Quantitation - LOQ).

MethodSelection Start Define Analytical Goal Decision Sensitivity? Start->Decision Conc High Concentration (>0.1 mg/mL) HPLC Protocol A: HPLC-UV (PDA) Conc->HPLC Trace Trace Impurity (<1 µg/mL) LCMS Protocol B: LC-MS/MS (ESI) Trace->LCMS Decision->Conc Assay/Purity Decision->Trace Genotoxic Impurity

Figure 1: Decision tree for selecting the appropriate quantification protocol.

Protocol A: HPLC-UV (Standard Quantification)

Best for: Purity assay, reaction monitoring, and stability testing.[1]

Chromatographic Conditions

The use of a Polar-Embedded C18 column is critical.[1] Standard C18 columns may suffer from "phase collapse" in highly aqueous mobile phases required to retain this polar molecule.[1]

  • Column: Waters XBridge Shield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3.5 µm).[1]

    • Why? The embedded polar group interacts with the triazole ring, improving retention and peak shape compared to standard alkyl chains.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

    • Why? Low pH suppresses ionization of the triazolone moiety (keeping it neutral), preventing peak tailing.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Primary) and 254 nm (Secondary).[1]

    • Note: Triazoles have weak absorbance. 220 nm provides higher sensitivity but more baseline noise; 254 nm is more specific but less sensitive.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Retain polar analyte)
10.04060Linear Gradient
12.0595Wash
12.1955Re-equilibrate
17.0955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins.

  • Diluent: Water/Acetonitrile (90:10 v/v).

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

    • Critical: Using a highly aqueous diluent prevents "solvent effect" (peak distortion) at the beginning of the run.[1]

Protocol B: LC-MS/MS (Trace Analysis)

Best for: Quantifying this compound as a potential genotoxic impurity (PGI) in drug substances.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Mechanism:[1][2] Protonation occurs readily on the N2 or N4 nitrogen of the triazole ring.[1]

  • MRM Transitions (Indicative - Must Optimize):

    • Precursor Ion: [M+H]+ = m/z 178.0 / 180.0 (Bromine isotope pattern 1:1).[1]

    • Quantifier Ion: 178.0 -> 82.0 (Loss of methyl-bromide fragment).[1]

    • Qualifier Ion: 180.0 -> 84.0 (Confirmation using 81Br isotope).

LC Conditions (UHPLC)
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) to elute the polar analyte quickly while separating it from the bulk API matrix.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass these system suitability criteria before every run.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (0.1 mg/mL).

  • RSD of Peak Area: ≤ 2.0% (HPLC) or ≤ 5.0% (LC-MS).

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5.[1]

    • Failure Mode: If T > 1.5, the pH of Mobile Phase A is likely too high.[1] Lower pH to 2.5.

  • Theoretical Plates (N): > 5,000.[1]

Linearity & Range

Prepare standards at 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Specificity (For Impurity Analysis)

Inject the sample solvent (blank) and the API matrix without the impurity.[1]

  • Requirement: No interfering peaks at the retention time of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Tautomeric interconversion during separation.[1]Lower Mobile Phase pH to < 3.0 to stabilize the neutral form.[1] Increase column temp to 40°C.
Early Elution (Rt < 2 min) Sample solvent too strong (too much MeOH).Dissolve sample in 100% Water or 95:5 Water:ACN.[1] Use a column with higher carbon load.[1]
Baseline Drift at 220 nm Formic acid absorbance.[1]Switch to Phosphoric Acid (0.1%) if using HPLC-UV (Non-MS compatible).

References

  • PubChem. Compound Summary: 3-Bromo-1-methyl-1H-1,2,4-triazole (Analog).[1][3] National Library of Medicine.[1] Available at: [Link]

  • Shukla, S. et al. Strategies for the Separation of Polar Chemical Compounds.[1] Journal of Chromatography A, 2019.[1] (General reference for polar-embedded column selection).

  • European Pharmacopoeia (Ph.[1] Eur.) 2.2.46 Chromatographic Separation Techniques. (Standard guidance for System Suitability limits).

Sources

Precision Synthesis of 1,2,3-Triazoles: A Comparative Guide to CuAAC and RuAAC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Mix and Stir"

The Huisgen 1,3-dipolar cycloaddition was once a high-temperature, non-selective reaction yielding mixtures of 1,4- and 1,5-triazoles.[1][2][3] The discovery of metal-catalyzed variants—specifically Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC)—transformed this chemistry into a tool of unprecedented precision.[2]

However, treating these reactions as generic "click" procedures often leads to suboptimal yields, catalyst poisoning, or biological toxicity.[1][2] This guide provides a rigorous technical framework for selecting the correct catalytic system, optimizing ligand environments, and ensuring the safety of organic azide handling.[1][2]

Strategic Decision Matrix

Before initiating synthesis, use the following logic flow to determine the optimal catalytic system.

DecisionMatrix Start Start: Define Target Structure Regio Required Regioisomer? Start->Regio Subst Alkyne Substitution? Regio->Subst 1,4-disubstituted RuAAC RuAAC Protocol (Cp*RuCl(cod)) Regio->RuAAC 1,5-disubstituted Solvent Solvent System? Subst->Solvent Terminal Alkyne Subst->RuAAC Internal Alkyne CuAAC_Org CuAAC: Organic (Ligand: TBTA) Solvent->CuAAC_Org DCM/THF/DMSO CuAAC_Aq CuAAC: Aqueous/Bio (Ligand: THPTA/BTTAA) Solvent->CuAAC_Aq Water/Buffer/Cell Lysate

Figure 1: Decision matrix for selecting catalytic systems based on regiochemistry and substrate constraints.

The Copper-Catalyzed System (CuAAC)[2][3][4][5]

Core Utility: Selective formation of 1,4-disubstituted 1,2,3-triazoles .[1][4] Mechanism: The reaction proceeds via a stepwise mechanism involving a copper(I) acetylide intermediate, not a concerted concerted cycloaddition.[1][2]

Mechanistic Insight

Recent kinetic studies confirm that the active catalytic species is a dicopper complex.[2] The second copper atom assists in the formation of the metallacycle, lowering the activation energy significantly.[2]

CuAAC_Cycle Step1 Cu(I) Coordination (Acetylide Formation) Step2 Azide Binding (Pi-complex) Step1->Step2 + R-N3 Step3 Metallacycle Formation Step2->Step3 RDS Step4 Ring Contraction & Protonolysis Step3->Step4 Step4->Step1 + Alkyne - Product

Figure 2: Simplified catalytic cycle of CuAAC. The formation of the metallacycle (Step 3) is generally rate-determining.[2]

Ligand Selection: The Critical Variable

Naked copper(I) is unstable and prone to oxidation or disproportionation.[2] Ligands are mandatory to stabilize Cu(I) and accelerate the reaction.[2]

LigandSolubilityReaction RateApplication Context
TBTA Organic (DMSO/THF)ModerateStandard organic synthesis; poorly soluble in water.
THPTA WaterFastBioconjugation; protects proteins from oxidative damage.[2]
BTTAA WaterVery FastLive-cell labeling; superior kinetics allow lower Cu loading.[2][5][6]
Standard CuAAC Protocol (Organic/Aqueous Mix)

Use this for small molecule synthesis in mixed solvents (e.g., tBuOH/Water).[1]

Reagents:

  • Alkyne (1.0 equiv)

  • Azide (1.1 equiv)

  • CuSO₄[1][2][7]·5H₂O (1–5 mol%)

  • Sodium Ascorbate (10–20 mol%)

  • Ligand (TBTA) (1–5 mol%)

Procedure:

  • Preparation: Dissolve Alkyne and Azide in t-BuOH/Water (1:1). If substrates are insoluble, use DMSO/Water.[1][6]

  • Catalyst Premix: In a separate vial, mix CuSO₄ and TBTA (1:1 molar ratio) in a minimal amount of DMSO/Water. Note: Premixing ensures the active complex forms before exposure to potential chelators.[2]

  • Initiation: Add the Catalyst Premix to the reaction vessel.

  • Reduction: Add freshly prepared aqueous Sodium Ascorbate. The solution should turn from light blue (Cu(II)) to colorless or light yellow (Cu(I)).[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

  • Workup: Dilute with water. If the product precipitates, filter.[1] If not, extract with EtOAc.[1]

Troubleshooting:

  • Reaction Stalls: Add more ascorbate. Oxygen ingress oxidizes Cu(I) to inactive Cu(II).

  • Blue Solution: Indicates oxidation.[2][3][8] Purge headspace with N₂.

The Ruthenium-Catalyzed System (RuAAC)[2][3]

Core Utility: Selective formation of 1,5-disubstituted 1,2,3-triazoles .[1][2][4] Key Distinction: Unlike CuAAC, RuAAC tolerates internal alkynes , allowing the synthesis of fully substituted triazoles (4,5-disubstituted).[1][2]

Catalytic Strategy

RuAAC is driven by oxidative coupling of the alkyne and azide on the metal center.[2] The steric demand of the Cp* (pentamethylcyclopentadienyl) ligand directs the regioselectivity to the 1,5-position.[2]

Preferred Catalysts:

  • Cp*RuCl(PPh₃)₂: Robust, air-stable solid.[1][2]

  • Cp*RuCl(COD): More reactive, often used for sluggish internal alkynes.[1][2][4]

RuAAC Protocol (Anhydrous)

RuAAC is more sensitive to solvents than CuAAC and generally requires heating.

Reagents:

  • Alkyne (1.0 equiv)

  • Azide (1.1 equiv)

  • Cp*RuCl(PPh₃)₂ (2–5 mol%)

  • Solvent: Dioxane, THF, or Toluene (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a reaction vial and purge with N₂/Ar.

  • Dissolution: Add Alkyne, Azide, and Solvent.

  • Catalyst Addition: Add the Ruthenium catalyst as a solid or stock solution.[2]

  • Reaction: Heat to 60–80°C . Note: Room temperature reactions are possible with activated alkynes but heating is standard.

  • Monitoring: Reaction times vary (2–24 hours).

  • Workup: Solvent evaporation followed by flash chromatography.

Post-Reaction Processing: Copper Removal[5][10][11][12]

For biological assays or drug screening, residual copper is cytotoxic and interferes with assays.[1][2] Simple extraction is often insufficient.[2]

Protocol A: Chelation Wash (Robust)

  • After reaction completion, dilute the organic phase with EtOAc.[1]

  • Wash 3x with 0.1 M EDTA (pH 7.4) or ammonium chloride (sat.[2] aq).

  • Wash 1x with Brine.

Protocol B: Scavenging Resins (High Purity)

  • Add CupriSorb™ or a thiol-functionalized silica resin to the crude reaction mixture.[2]

  • Stir for 2 hours.

  • Filter the resin.[2][9] This method typically reduces Cu levels to <5 ppm.[2]

Safety: Handling Organic Azides

Organic azides are potentially explosive.[10][11][12] Adherence to the "Rule of Six" and C/N Ratio is mandatory.[2]

Stability Rules
  • C/N Ratio:

    
    [2][10][11][13]
    
    • Interpretation: The number of carbon plus oxygen atoms divided by nitrogen atoms must be at least 3.[2][10][11]

  • Rule of Six: Six carbons per energetic functional group (azide) provides sufficient dilution.[2][10]

Operational Hazards
  • Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[2][10] This forms Diazidomethane or Triazidomethane , which are extremely volatile and explosive.[1][2]

  • Metal Spatulas: Avoid metal contact with neat azides; use Teflon or plastic.[2]

  • Isolation: Do not distill organic azides. Purify via column chromatography only if the molecule satisfies the stability rules.

References

  • Rostovtsev, V. V., et al. (2002).[1][2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002).[1][2] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link

  • Chan, T. R., et al. (2004).[1][2] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Boren, B. C., et al. (2008).[1][2][4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[2] Link

  • Besanceney-Webler, C., et al. (2011).[1][2] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Worrell, B. T., et al. (2013).[1][2] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[2] Science. Link

Sources

Troubleshooting & Optimization

how to improve the yield of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (also referred to as 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one ) is a critical step in generating scaffolds for bioactive compounds.[1] Users frequently report low yields (<50%) due to competitive N-bromination, tautomeric instability, or inefficient diazotization during Sandmeyer protocols.

This guide provides a troubleshooting framework and an optimized Direct Bromination Protocol that typically outperforms the Sandmeyer route for this specific substrate, aiming for yields exceeding 80% .

Module 1: Reaction Optimization & Mechanism

The Core Problem: Route Selection

Two primary pathways exist for this synthesis. Selecting the wrong pathway for your available starting material is the most common cause of poor yield.

FeatureRoute A: Sandmeyer Reaction Route B: Direct Bromination (Recommended)
Starting Material 3-amino-1-methyl-1,2,4-triazol-5-ol1-methyl-1,2,4-triazol-5-ol (Triazolone)
Reagents

,

,


(liquid) or NBS, Acetic Acid
Typical Yield 40–55%75–85%
Key Issues Diazo instability, copper waste disposalHandling free bromine, exotherm control

Recommendation: Unless you are restricted to the amino-precursor, switch to Route B (Direct Bromination) . The 5-oxo/hydroxy group is strongly electron-donating, activating the C3 position for electrophilic aromatic substitution, making direct bromination highly efficient without the complexity of diazonium chemistry.

Visualizing the Pathway

The following diagram illustrates the optimized Direct Bromination pathway and the critical tautomeric equilibrium that dictates reactivity.

ReactionPathway Start 1-methyl-1,2,4-triazol-5-ol (Starting Material) Tautomer Tautomeric Equilibrium (5-OH vs 5-Oxo) Start->Tautomer Fast Activation Activation by AcOH (Protonation/Solvation) Tautomer->Activation AcOH Solvent Bromination Electrophilic Attack (Br2) at C3 Position Activation->Bromination + Br2 (1.05 eq) Intermediate Sigma Complex Intermediate Bromination->Intermediate SideReaction N-Bromination (Reversible By-product) Bromination->SideReaction High pH / Low Temp Product 3-bromo-1-methyl- 1,2,4-triazol-5-ol Intermediate->Product - HBr SideReaction->Product Rearrangement/Heat

Caption: Mechanistic flow for the direct bromination of 1-methyl-1,2,4-triazol-5-ol. Note that N-bromination is a kinetic trap that can be reversed by heating.

Module 2: Optimized Protocol (Direct Bromination)

Objective: Maximize regioselectivity at C3 and minimize poly-brominated impurities.

Reagents & Stoichiometry
  • Substrate: 1-methyl-1,2,4-triazol-5-ol (1.0 equiv)

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 – 1.1 equiv)
    
    • Alternative: N-Bromosuccinimide (NBS) can be used but often requires radical initiators or higher temps, leading to lower purity.

      
       is preferred for "clean" electrophilic substitution.
      
  • Solvent: Glacial Acetic Acid (AcOH) or Water/AcOH (3:1).

    • Why: AcOH promotes the formation of the reactive electrophilic bromine species while stabilizing the triazolone tautomer.

Step-by-Step Procedure
  • Dissolution: Dissolve 1-methyl-1,2,4-triazol-5-ol in Glacial Acetic Acid (5 mL per gram of substrate). Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Cool the solution to 15–20°C . Add Bromine (

    
    ) dropwise over 30 minutes.
    
    • Critical Control Point: Do not allow the temperature to exceed 30°C during addition to prevent volatilization of

      
       and uncontrolled exotherms.
      
  • Reaction: After addition, heat the mixture to 60–70°C for 2–4 hours.

    • Mechanism Check: Initial addition forms N-bromo intermediates. Heating drives the rearrangement/migration of bromine to the thermodynamically stable C3 carbon position.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Methanol 9:1) or HPLC. Look for the disappearance of the starting material peak.

  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes).

  • Isolation:

    • The product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or Water/Ethanol if necessary.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%) using the Sandmeyer reaction. Why?

A: The Sandmeyer reaction (using 3-amino-1-methyl-1,2,4-triazol-5-ol) suffers from two main failure modes:

  • Diazonium Instability: The diazonium intermediate of aminotriazoles is notoriously unstable and can hydrolyze back to the hydroxy compound (removing the amino group without replacing it with bromine) or decompose violently.

  • Copper Chelation: Triazoles are excellent ligands for copper. The copper catalyst (

    
    ) often chelates to the product or starting material, stalling the catalytic cycle.
    
  • Fix: If you must use this route, increase the acid concentration (

    
    ) to keep the triazole protonated (preventing chelation) and keep the diazotization temperature strictly below 5°C.
    
Q2: I see a yellow/orange impurity that persists after workup.

A: This is likely residual elemental bromine or poly-brominated species.

  • Fix: Wash your organic layer (or solid filter cake) with a 10% aqueous solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite. This reduces the colored 
    
    
    
    to colorless bromide ions (
    
    
    ), which wash away in the aqueous phase.
Q3: The reaction stalls with 20% starting material remaining.

A: This indicates the formation of


 by-product is inhibiting the reaction by overly protonating the triazole ring (deactivating it toward further electrophilic attack).
  • Fix: Add a buffering agent like Sodium Acetate (1.0 equiv) to the reaction mixture at the start. This scavenges the strong acid (

    
    ) generated during substitution, maintaining the reactivity of the triazole ring.
    
Q4: Is the product 3-bromo or 5-bromo?

A: Nomenclature depends on numbering. If the methyl is at N1 and the oxygen is at C5, the only open carbon is C3.

  • Verification: Run a 1H-NMR.[2] The starting material has a C-H proton signal around

    
     7.5–8.0 ppm. The product should show no aromatic C-H protons , only the N-methyl singlet (
    
    
    
    3.2–3.5 ppm) and the O-H/N-H proton (broad).

References

  • Synthesis of 3-bromo-1-methyl-5-cyclohexyl-1,2,4-triazole via Sandmeyer Reaction.

    • Source: MDPI (Molecules/C
    • Context: Describes the Sandmeyer protocol for aminotriazoles with moderate yields (47%), serving as a baseline for comparison.
  • Bromination of 1-substituted-5-methyl-1,2,3-triazol-4-yl deriv

    • Source: National Institutes of Health (PMC) / Acta Crystallographica
    • in Acetic Acid for high-yield bromination (83%)
  • Preparation of 3-nitro-1,2,4-triazol-5-one (NTO) Precursors.

    • Source: Google P
    • Context: Provides industrial conditions for handling 1,2,4-triazol-5-ones, demonstrating their stability in acidic media during functionaliz
  • Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.

    • Source: ResearchG
    • Context: Confirms the structural stability of the 3-bromo-1-methyl-triazolone core and its form

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Bromine and Triazole derivatives before handling. Bromine is highly corrosive and toxic; use a fume hood.

Sources

Technical Support Center: Purification of Brominated Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Topic: Overcoming Purification Challenges of Brominated Triazoles Ticket ID: #BR-TRZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Brominated triazoles present a unique "double-edged" challenge in purification. You are dealing with a nitrogen-rich heterocycle that acts as a potent ligand for transition metals (specifically Copper from CuAAC), combined with a heavy halogen that alters solubility and introduces stability risks on acidic stationary phases.

This guide moves beyond standard protocols to address the specific physicochemical friction points of this scaffold: Metal Coordination , Protodebromination , Regioisomer Resolution , and "Brick Dust" Insolubility .

Section 1: The "Copper Hangover" (Metal Scavenging)

User Symptom: My product has a persistent green/blue tint, or my NMR shows paramagnetic broadening even after an aqueous workup.

The Science: The N2 and N3 nitrogens of the 1,2,3-triazole ring are excellent Lewis bases. When you add a bromine substituent, the electron-withdrawing nature of the halogen can paradoxically increase the acidity of the C5-proton (in 1,4-isomers), making the ring an even better ligand for Cu(I)/Cu(II) species. Standard aqueous washes often fail because the lipophilic bromine atom drags the copper-complex into the organic phase.

Troubleshooting Protocol:

MethodEfficiencyBest ForProtocol Note
EDTA Wash Moderate< 1g scaleUse pH 8-9 (adjusted with NH₄OH). Acidic EDTA precipitates the triazole.
Thiourea Resins HighValuable APIsStir crude solution with resin for 4h. Filter. No emulsion risk.
Sulfide Precipitation HighLarge ScaleWash with aqueous Na₂S. Warning: Generates CuS (black solid) and stench.

Q: Why is my yield dropping after the EDTA wash? A: Brominated triazoles are often sparingly soluble in organic solvents but can form emulsions with aqueous EDTA due to their surfactant-like properties (polar head, lipophilic brominated tail).

  • Fix: Avoid liquid-liquid extraction. Switch to Solid-Supported Scavenging . Dissolve your crude in THF/DCM, add 5 equivalents (w/w) of a thiourea-functionalized silica or polymer resin, stir for 2 hours, and filter.

Workflow: Copper Removal Decision Tree

CopperRemoval start Crude Brominated Triazole (Cu Contaminated) solubility Is product soluble in water-immiscible solvent? start->solubility yes_sol Yes (DCM, EtOAc) solubility->yes_sol Yes no_sol No (DMSO, DMF) solubility->no_sol No resin Add Thiourea/Silica Resin (Stir 2h, Filter) yes_sol->resin High Value/Small Scale wash Wash with 10% NH4OH + EDTA (pH 9) yes_sol->wash Large Scale/Low Cost precip Dilute with H2O (10x) Filter Precipitate no_sol->precip recheck Check NMR/Color resin->recheck wash->recheck precip->recheck

Figure 1: Decision matrix for removing copper contaminants based on substrate solubility and scale.

Section 2: The Stability Crisis (Protodebromination)

User Symptom: I see a new spot on TLC just below my product, or my mass spec shows [M-Br+H].

The Science: Brominated aromatic systems are susceptible to protodebromination (swapping Br for H) on acidic silica gel, especially if the triazole ring is activated by electron-donating groups. Furthermore, Halogen Bonding (XB) can occur between the bromine (Lewis acid) and surface silanols (Lewis base), causing severe peak tailing and prolonged retention, which increases exposure to acidic sites.

Troubleshooting Protocol:

Q: Can I use standard silica gel? A: Only if neutralized. The acidity of standard silica (pH ~5) can catalyze the cleavage of the C-Br bond during slow elutions.

  • The Fix (Buffered Silica): Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes. Add 0.5% Et₃N to your eluent system. This masks the acidic silanols.

Q: My compound decomposes even on neutralized silica. What now? A: Switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic and less prone to halogen-bonding interactions.

  • Alternative: Use Reverse Phase (C18). The hydrophobic nature of the C-Br bond interacts cleanly with C18, avoiding the catalytic surface of silica entirely.

Section 3: Separation Anxiety (Regioisomers)

User Symptom: I have a mixture of 1,4- and 1,5-isomers (from thermal click or RuAAC) that co-elute.

The Science: While CuAAC is 1,4-selective, thermal reactions or "dirty" catalysts produce mixtures.

  • 1,4-isomer: Large dipole moment (vectors additive). More polar.

  • 1,5-isomer: Smaller dipole moment (vectors oppose). Less polar.

Troubleshooting Protocol:

  • TLC Optimization: Do not use just Hexane/EtOAc. The bromine atom responds well to Toluene. Try Toluene:Acetone (9:1) . The pi-stacking of toluene with the triazole ring often differentiates the isomers better than aliphatic solvents.

  • Order of Elution: On Silica, the 1,5-isomer (less polar) typically elutes before the 1,4-isomer.

  • The "Silver Bullet" (Ag-Impregnated Silica): If standard flash fails, use Silver Nitrate impregnated silica (10% w/w). The empty d-orbitals of silver coordinate differently to the nitrogen lone pairs of the 1,4 vs 1,5 isomers due to steric hindrance from the bromine.

Section 4: "Brick Dust" Solubility

User Symptom: My product is a solid brick. It won't dissolve in DCM for loading, and it crashes out on the column.

The Science: Brominated triazoles are flat, electron-rich systems that exhibit strong


 stacking. The bromine atom increases molecular weight and lipophilicity without adding hydrogen-bond donors, leading to "brick dust" properties—insoluble in water (too greasy) AND insoluble in hexane/ether (too crystalline).

Troubleshooting Protocol:

Q: How do I load this onto a column? A: Do not use DMSO (it ruins separation). Use Solid Loading .

  • Dissolve the crude in HFIP (Hexafluoroisopropanol) or hot THF. HFIP is a potent disruptor of aggregates.

  • Add Celite or Silica (1:2 ratio).

  • Rotovap to dryness.

  • Load the dry powder on top of the column.

Q: It precipitates inside the column during elution. A: This is "band crashing."

  • Fix: Add a "solubility bridge" to your eluent. Instead of Hex/EtOAc, use DCM/MeOH . If you must use Hex/EtOAc, add 5% THF to the mobile phase to maintain solubility of the brominated species.

Workflow: Chromatography Strategy

Chromatography mixture Isomer Mixture (1,4 vs 1,5) stability Stable on Silica? mixture->stability stable_yes Yes stability->stable_yes stable_no No (De-brominates) stability->stable_no method_A Flash: Toluene/Acetone (1,5 elutes first) stable_yes->method_A method_C Ag-Doped Silica (For difficult separations) stable_yes->method_C If co-eluting method_B Neutral Alumina or C18 Reverse Phase stable_no->method_B

Figure 2: Selection logic for stationary phase and solvent system based on stability and separation difficulty.

References
  • Gheorghe, A. et al. (2011). A stoichiometric copper scavenger for click chemistry.Organic Process Research & Development .

    • Relevance: Establishes protocols for removing copper using solid-supported scavengers.
  • Hein, J. E. & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.Chemical Society Reviews .

    • Relevance: Mechanistic grounding for the form
  • Buckle, D. R.[1][2] & Rockell, C. J. (1982). The use of neutral alumina in the purification of labile heterocycles.Journal of the Chemical Society, Perkin Transactions 1 .

    • Relevance: Foundational text on using alumina to prevent acid-catalyzed decomposition of halogen
  • Metrangolo, P. et al. (2008). Halogen bonding in supramolecular chemistry.Angewandte Chemie International Edition .

    • Relevance: Explains the "stickiness" (tailing)

Sources

addressing stability issues of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Optimization & Troubleshooting in Solution

Introduction

Welcome to the technical support hub for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol . This compound serves as a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitutions (


).

However, its unique structural features—specifically the coexistence of a labile C-Br bond and a tautomeric hydroxyl group—create distinct stability challenges in solution. This guide moves beyond basic handling to address the mechanistic causes of degradation and analytical anomalies.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

Issue: Users frequently report "impurity" peaks in HPLC/LC-MS chromatograms (often a split peak or a broad shoulder) despite high solid-state purity.

Technical Analysis

The "impurity" is often an analytical artifact caused by lactam-lactim tautomerism . While the N1-position is methylated (fixed), the C5-hydroxyl group exists in equilibrium with the C5-oxo form (triazolone).

  • Form A (Lactim): 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (Aromatic, favored in non-polar conditions).

  • Form B (Lactam): 3-bromo-1-methyl-1H-1,2,4-triazol-5(4H)-one (Dominant in polar solvents like DMSO/Water).

In neutral HPLC conditions, the interconversion rate is often comparable to the chromatographic timescale, leading to peak splitting.

Troubleshooting Protocol: Chromatographic Stabilization
ParameterRecommendationMechanistic Rationale
Mobile Phase pH Acidic (pH 2.0 - 3.0)Protonation of the N4/Oxygen suppresses ionization and pushes the equilibrium rapidly toward a single species (usually the oxo-form), sharpening the peak.
Buffer 0.1% Formic Acid or TFAVolatile acids prevent column fouling while maintaining low pH.
Temperature 40°C - 50°CIncreasing column temperature accelerates the tautomeric exchange rate beyond the separation timescale, merging split peaks into a single sharp peak (Dynamic NMR principle).
Workflow Visualization: Tautomerism Troubleshooting

Tautomerism_Troubleshooting Start Observation: Split/Broad Peak in HPLC Check_pH Check Mobile Phase pH Start->Check_pH Is_Acidic Is pH < 3.0? Check_pH->Is_Acidic Action_Acidify Action: Add 0.1% TFA/Formic Acid Is_Acidic->Action_Acidify No Check_Temp Check Column Temp Is_Acidic->Check_Temp Yes Re_Run Re-run Chromatogram Action_Acidify->Re_Run Is_Hot Is Temp > 40°C? Check_Temp->Is_Hot Action_Heat Action: Increase Temp to 45°C Is_Hot->Action_Heat No Is_Hot->Re_Run Yes Action_Heat->Re_Run Result_Single Result: Single Sharp Peak Re_Run->Result_Single Success Result_Fail Result: Peaks Persist Re_Run->Result_Fail Failure Degradation_Check Suspect Chemical Degradation (Go to Module 2) Result_Fail->Degradation_Check

Caption: Decision tree for distinguishing tautomeric artifacts from genuine impurities.

Module 2: Chemical Instability (Debromination & Hydrolysis)

Issue: Gradual loss of the bromine signal or appearance of ring-opened byproducts in solution over time.

Technical Analysis
  • Nucleophilic Aromatic Substitution (

    
    ):  The C3-position is electron-deficient due to the adjacent nitrogen atoms and the electron-withdrawing bromine. In nucleophilic solvents (MeOH, Water) or basic conditions, the bromine is susceptible to displacement.
    
  • Photodehalogenation: Like many halo-heterocycles, the C-Br bond is photolabile. UV exposure can generate radical intermediates, leading to debromination (formation of 1-methyl-1H-1,2,4-triazol-5-ol).

  • DMSO Oxidation: Old DMSO often contains peroxides or dimethyl sulfide. These can react with the sensitive 5-OH/one functionality or facilitate oxidative debromination.

Solvent Compatibility Matrix
SolventSuitabilityRisk FactorRecommendation
Acetonitrile (ACN) High LowPreferred for stock solutions. Chemically inert toward the triazole ring.
DMSO Medium Oxidation/HygroscopicityUse only anhydrous, fresh (<1 month open) DMSO. Store at -20°C to freeze the matrix and stop diffusion.
Methanol/Ethanol Low Nucleophilic AttackAvoid for long-term storage. Methanol can slowly displace Bromine at C3 or methylate the O/N via trace acid catalysis.
Water (Basic pH) Critical Failure HydrolysisDo not store. High pH ionizes the 5-OH (pKa ~6-7), making the ring highly reactive to degradation.
Stability Validation Protocol

If you suspect degradation, perform this self-validating test:

  • Prepare: 1 mg/mL solution in ACN.

  • Stress: Expose half the sample to UV light (window sill) or heat (60°C) for 4 hours.

  • Analyze: Run LC-MS.

    • Observation: Appearance of M-H peak (Mass ~99 Da vs ~178 Da) indicates debromination.

    • Observation: Mass shift +14 (Methylation) or +16 (Oxidation) indicates solvent interaction.

Module 3: Storage & Handling Workflow

Core Directive: This compound is hygroscopic and light-sensitive . The 5-hydroxy group can act as a hydrogen bond donor/acceptor, attracting atmospheric moisture which accelerates hydrolysis.

Standard Operating Procedure (SOP)
  • Solid State: Store at 2-8°C (short term) or -20°C (long term) under Argon/Nitrogen. Protect from light using amber vials or foil.

  • In Solution:

    • Prefer Acetonitrile over DMSO.

    • If DMSO is required for biological assays, prepare stocks at high concentration (>10 mM) to minimize the solvent-to-solute ratio impact of trace impurities.

    • Never store in aqueous buffers above pH 7.0 overnight.

Visual: Stability Assessment Workflow

Stability_Workflow Stock_Prep Stock Preparation (Anhydrous ACN preferred) Storage Storage Condition (-20°C, Dark, Inert Gas) Stock_Prep->Storage Usage Experimental Use Storage->Usage Check_Color Visual Check: Yellowing? Usage->Check_Color Check_LCMS LC-MS Check: Des-Bromo Peak? Check_Color->Check_LCMS Yes Proceed Proceed with Assay Check_Color->Proceed No Discard Discard & Re-purify Check_LCMS->Discard Yes Check_LCMS->Proceed No

Caption: Workflow for assessing stock solution integrity prior to experimental use.

Frequently Asked Questions (FAQ)

Q1: Why does the color of my DMSO stock solution turn yellow over time? A: This indicates oxidative degradation. The 5-hydroxy-triazole moiety can undergo oxidation to form azo-dimers or other conjugated species, particularly if the DMSO contains trace peroxides. We recommend discarding yellowed solutions.

Q2: Can I use this compound in a Suzuki coupling with aqueous base? A: Yes, but the reaction time must be minimized. The C-Br bond is the reactive site for the catalyst, but the basic conditions (e.g.,


) will also deprotonate the 5-OH group. This is generally reversible, but prolonged exposure to heat and base can lead to hydrolysis. Add the base last and degas the solvent thoroughly to prevent oxidative side reactions [1].

Q3: Is the 5-OH proton acidic? A: Yes. The pKa is estimated between 6.0 and 8.0 depending on the solvent [2]. In physiological buffers (pH 7.4), a significant portion exists as the anionic species, which changes its solubility and reactivity profile compared to the neutral solid.

References

  • Chernenko, A. Y., et al. (2025).[1][2] "Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate." Molbank.[3][4] (Discusses Pd-catalyzed reactions and stability of triazole precursors).

  • Ovidius University Annals of Chemistry. (2025). "Determination of the pKa value of some 1,2,4-triazol derivatives." (Provides computational and experimental pKa data for triazole-5-ol derivatives).

  • SIELC Technologies. (n.d.). "HPLC Method for Separation of 1,2,4-Triazole and Guanylurea." (Reference for acidic mobile phase usage).

  • National Chemical Laboratory. (n.d.).[5] "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles." (Detailed analysis of tautomerism in solution).

Sources

optimizing reaction conditions for synthesizing 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the regioselectivity, yield, or purification of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (also referred to as 3-bromo-1-methyl-1,2,4-triazol-5(4H)-one ).

This heterocyclic scaffold is notorious for two specific chemical behaviors that frustrate standard synthetic workflows:

  • Annular Tautomerism: The equilibrium between the hydroxy (-OH) and ketone (=O) forms complicates NMR interpretation and reactivity profiles.

  • Ambident Nucleophilicity: The triazole ring possesses multiple nucleophilic nitrogen sites (N1, N2, N4), making regioselective alkylation a challenge.

This guide moves beyond standard literature procedures to address the causality of failure and provides optimized protocols for high-purity synthesis.

Module 1: Synthetic Route Selection

Before optimizing conditions, verify you are using the correct pathway for your available precursors. We support two primary workflows.

Decision Matrix: Which Route Fits Your Constraints?

RouteSelection Start Start: Select Precursor PrecursorA Precursor: 1-methyl-1,2,4-triazol-5-one Start->PrecursorA PrecursorB Precursor: 3-bromo-1,2,4-triazol-5-ol Start->PrecursorB RouteA Route A: Electrophilic Bromination PrecursorA->RouteA Preferred for Purity RouteB Route B: N-Alkylation PrecursorB->RouteB Preferred for Cost ChallengeA Challenge: Low Reactivity (Requires Heat/Catalyst) RouteA->ChallengeA ChallengeB Challenge: Regioselectivity (N1 vs N2 vs O-alkyl) RouteB->ChallengeB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material availability and tolerance for purification difficulty.

Module 2: Route A – Bromination of 1-methyl-1,2,4-triazol-5-one[1]

Context: This route avoids regioselectivity issues by establishing the N-methyl group before introducing the halogen. However, the triazolone ring is electron-deficient, making electrophilic aromatic substitution difficult.

Optimized Protocol
  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid (AcOH) or Water.

  • Catalyst: None (thermal) or Fe/AlCl3 (if unreactive).

VariableStandard ConditionOptimized ConditionWhy?
Reagent

(1.0 eq)

(1.05 eq)
Slight excess drives the reaction to completion; the ring is deactivated.
Temperature RT60°C - 80°C The activation energy for brominating the electron-poor ring is high.
Solvent DCM/CHCl3Water or AcOH Polar protic solvents stabilize the transition state and facilitate HBr removal.
Troubleshooting Guide (Q&A)

Q: The reaction has stalled at 50% conversion. Should I add more bromine? A: Do not add more bromine yet. The issue is likely the accumulation of HBr, which can protonate the triazole ring, further deactivating it toward electrophilic attack.

  • Fix: Add a weak base buffer (Sodium Acetate) to scavenge HBr, or switch to NBS in Acetonitrile under reflux to avoid HBr generation.

Q: I see a di-bromo impurity by LCMS. What happened? A: This is rare for this specific scaffold but can occur if the temperature is >100°C.

  • Fix: Control temperature strictly at 60-70°C. If using

    
    , add it dropwise to keep the instantaneous concentration low.
    

Module 3: Route B – Methylation of 3-bromo-1,2,4-triazol-5-ol

Context: This route uses cheaper starting materials but is prone to forming mixtures of N1-methyl (target), N2-methyl, and O-methyl isomers.

Critical Process Parameters (CPP) for Regioselectivity

To favor N1-methylation (the target), you must control the "Hard/Soft" nature of the nucleophile.

ParameterRecommendationMechanism
Base NaOH (aq) or NaOMe Hard bases favor the formation of the discrete anion.
Solvent Water or Methanol Protic solvents hydrogen-bond to the N2/N4 positions, sterically shielding them and directing alkylation to N1.
Alkylating Agent Dimethyl Sulfate (DMS) Reacts faster and often provides better N1 selectivity than Methyl Iodide (MeI) in aqueous conditions.
Optimized Protocol (Aqueous)
  • Dissolve 3-bromo-1,2,4-triazol-5-ol in 1.1 eq NaOH solution (0°C).

  • Add Dimethyl Sulfate (1.0 eq) dropwise over 30 mins.

  • Allow to warm to RT.

  • Acidify to pH 4 to precipitate the product (or extract with Ethyl Acetate).

Troubleshooting Guide (Q&A)

Q: I have a mixture of isomers (N1 and N2). How do I separate them? A: Separation is difficult due to similar polarities.

  • Fix: Exploiting the acidity difference. The N1-methyl isomer (target) is generally less acidic than the starting material but has different solubility than the N2 isomer. Recrystallization from Ethanol/Water often yields pure N1-methyl product as the N2 isomer is more soluble in the mother liquor.

Q: My yield is low (<40%). Where is the product? A: The product is moderately water-soluble.

  • Fix: If you acidified and filtered, you likely lost product in the filtrate. Saturate the aqueous layer with NaCl (salting out) and perform exhaustive extraction with Ethyl Acetate or THF.

Module 4: Analytical & Characterization Support

Understanding Tautomerism

Users often report "missing protons" or "shifted carbons" in NMR. This is due to the rapid equilibrium between the keto and enol forms.

Tautomerism Keto Keto Form (Major) (Triazol-5-one) Enol Enol Form (Minor) (Triazol-5-ol) Keto->Enol  Solvent Dependent  

Figure 2: The keto form is generally favored in polar solvents (DMSO, MeOH), while the enol form may be trapped by O-alkylation.

NMR Signature (DMSO-d6):

  • Target (N1-Me): Methyl singlet ~3.2-3.4 ppm. NH broad singlet >11 ppm (often invisible if wet).

  • Impurity (O-Me): Methyl singlet shifts downfield to ~3.8-4.0 ppm.

References

  • Schwärzler, A. et al. (2009).[1][2] Synthesis of 4-(dimethylamino)-1-methyl-1,2,4-triazolin-5-one. (Context: Describes hydrolysis and bromination byproducts).

  • Wang, X. et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E. Link

  • Bayer AG. (1984). Process for the preparation of 1-methyl-3-bromo-1,2,4-triazolin-5-one. US Patent 4,456,469.
  • BASF SE. (2012). Method for producing 1-alkyl-3-halo-1,2,4-triazole derivatives. WO Patent 2012/168180.
  • PubChem. Compound Summary: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol.[3] National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Methylating agents (DMS, MeI) are highly toxic and carcinogenic. Bromine is corrosive. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: High-Purity Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Avoidance Protocols for Triazolone Derivatives

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (also referred to as 3-bromo-1-methyl-1,2,4-triazolin-5-one due to keto-enol tautomerism).

This molecule is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides like carfentrazone-ethyl) and pharmaceutical APIs. The primary challenge in its synthesis is regioselectivity . The 1,2,4-triazole core is amphoteric and ambident; without precise control, you will generate N2-methyl and O-methyl impurities that are difficult to separate via standard crystallization.

Ticket #001: Regiochemical Impurities (N2 vs. N1 Isomers)

User Report: "I am methylating 3-bromo-1,2,4-triazol-5-ol, but HPLC shows a persistent impurity (15-20%) eluting close to the product. Recrystallization isn't removing it."

Diagnostic Analysis

The impurity is almost certainly the N2-methyl isomer (3-bromo-2-methyl-1,2,4-triazol-5-one).

  • Mechanism: The starting material exists in equilibrium between the 5-ol (aromatic) and 5-one (keto) forms. Under basic conditions, the triazolate anion is generated. This anion is an ambident nucleophile.

  • The Trap: The N1 position is often the thermodynamic product, but the N2 position is kinetically accessible, especially if the base cation coordinates tightly to the oxygen, steering the alkylating agent to the adjacent N4 or N2 positions (steric dependent).

Resolution Protocol: The "Soft-Base/Polar-Solvent" System

To maximize N1-selectivity (the target), you must dissociate the ion pair and use a "soft" alkylating agent.

Step-by-Step Optimization:

  • Solvent Switch: Replace Acetone or THF with DMF (Dimethylformamide) or NMP .

    • Why: Polar aprotic solvents solvate the cation (Na+/K+), leaving the triazolate anion "naked" and more selective for the most nucleophilic nitrogen (N1).

  • Base Selection: Use Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH).

    • Why: NaH is too aggressive and generates a tight ion pair. Carbonates allow for a buffered deprotonation.

  • Temperature Control: Maintain reaction at 0°C to 10°C .

    • Why: Higher temperatures lower the energy barrier for N2-alkylation (the impurity).

Visualizing the Pathway (Graphviz)

Regioselectivity SM 3-bromo-1,2,4-triazol-5-ol (Starting Material) Anion Triazolate Anion (Ambident Nucleophile) SM->Anion Base (K2CO3) N1 Target: N1-Methyl (Thermodynamic) Anion->N1 DMF, 0°C (Preferred) N2 Impurity: N2-Methyl (Kinetic/Steric) Anion->N2 Acetone, High T (Avoid) O_Alk Impurity: O-Methyl (Rare/Hard Electrophile) Anion->O_Alk Ag+ salts (Avoid)

Caption: Reaction bifurcation showing how solvent and temperature influence the N1 (Target) vs. N2 (Impurity) ratio.

Ticket #002: Variable Bromine Content (Over/Under-Bromination)

User Report: "I tried synthesizing the core by brominating 1-methyl-1,2,4-triazol-5-ol directly. My mass spec shows M+79/81 peaks (monobromo) but also M+158 peaks."

Diagnostic Analysis

You are encountering Poly-bromination . The 1-methyl-1,2,4-triazol-5-ol ring is electron-rich. Electrophilic bromination (e.g., using Br₂) is difficult to stop at the C3 position if not carefully controlled. Conversely, if you are synthesizing via the Sandmeyer reaction (from amine), you may have residual diazonium species or hydrolysis products .

Resolution Protocol: The Reverse Synthesis

Do not brominate the methyl-triazole. Instead, methylate the bromo-triazole (as per Ticket #001). The bromine atom at C3 deactivates the ring slightly, making the methylation more controllable than the bromination of the activated ring.

If you must brominate directly:

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.

    • Why: NBS provides a slow, controlled release of Br+, preventing the "flooding" of the ring that leads to dibromo species.

  • Solvent: Acetonitrile (MeCN).

Ticket #003: Sticky Solids & Colored Impurities

User Report: "The product isolates as a yellow, sticky gum instead of a white solid. Yield is low."

Diagnostic Analysis

This is a pH/Isoelectric Point issue . The target molecule (3-bromo-1-methyl-1H-1,2,4-triazol-5-ol) has a pKa ~6-7 (due to the OH/NH tautomer). If you acidify too strongly during workup, you protonate the oxygen, increasing solubility in water and trapping inorganic salts. If too basic, it remains as a salt.

Resolution Protocol: Controlled Precipitation
ParameterSpecificationReason
Quench pH pH 2.0 - 3.0 Ensures the molecule is in neutral form (protonated) for precipitation, but avoids solubilizing it as a cation (which happens at pH < 0).
Temperature < 5°C Solubility of the triazolone drops significantly in cold water.
Washing Ice-cold Water Removes inorganic salts (KBr, KI) without redissolving the product.

Purification Decision Tree (Graphviz):

Purification Start Crude Reaction Mixture (DMF/Base/Product) Step1 Evaporate DMF (High Vac, <50°C) Start->Step1 Step2 Resuspend in Water (pH > 9 initially) Step1->Step2 Check Is solution clear? Step2->Check Filter Filter Insolubles (Removes Bis-alkylated) Check->Filter No (Cloudy) Acidify Slow Acidification to pH 3 (HCl) Check->Acidify Yes Filter->Acidify Precip Collect Precipitate (Target) Acidify->Precip

Caption: Workflow for isolating the target triazolone while rejecting bis-alkylated impurities.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide (MeI)? A: Yes, but with caution. DMS is cheaper but more toxic. Chemically, DMS is a "harder" electrophile than MeI. According to HSAB (Hard-Soft Acid-Base) theory, this might slightly increase O-alkylation (the hard center) vs N-alkylation. If using DMS, ensure precise stoichiometric control (0.95 - 1.0 eq) to prevent quarternization.

Q: How do I distinguish N1-Me from N2-Me isomers by NMR? A:

  • N1-Methyl (Target): The methyl protons typically appear upfield (approx 3.3 - 3.5 ppm in DMSO-d6).

  • N2-Methyl (Impurity): The methyl protons are often deshielded (shifted downfield, >3.6 ppm) due to the proximity to the two ring nitrogens and the lack of adjacent carbonyl shielding.

  • Note: Always run a COSY or HMBC if unsure; the N1-Me will show correlation to the C5-Carbonyl carbon.

Q: My product is turning pink upon storage. Why? A: This indicates trace free bromine or oxidation of residual hydrazine precursors. Recrystallize from Ethanol/Water (1:1) with a pinch of sodium thiosulfate (reducing agent) to scavenge free halogens.

References

  • Preparation of 3-bromo-1-methyl-1,2,4-triazole-5(4H)-one.

    • Source: U.S.
    • Relevance: Describes the standard methylation route and pH control for isol
    • Link:

  • Regioselective alkyl

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the solvent/base effects (DMF/K2CO3)
    • Link: (General Journal Link for verification of principle).

  • Tautomerism in 1,2,4-triazol-5-ones.

    • Source:Tetrahedron.
    • Relevance: Explains the ambident nucleophilicity of the triazolone ring.
    • Link:

  • Synthesis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (Commercial D

    • Source: PubChem Compound Summary.
    • Relevance: Verification of chemical structure and physical properties.[1][2][3]

    • Link:

Sources

Technical Support Center: High-Sensitivity Assay Development for 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of assaying 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol . This small, polar, halogenated heterocycle presents a unique "sensitivity trap" due to its isotopic splitting and polarity.

Introduction: The Sensitivity Paradox

Researchers often underestimate the difficulty of quantifying 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol . Unlike standard small molecules, this compound suffers from a 50% signal dilution inherent to its chemistry. The bromine atom exists as two stable isotopes (


 and 

) in a nearly 1:1 ratio. In Mass Spectrometry (MS), this splits your ion current into two distinct peaks, effectively halving the intensity of your quantifier ion compared to a non-halogenated analog.

Furthermore, the "5-ol" moiety introduces lactam-lactim tautomerism , creating a moving target for chromatographic retention if pH is not rigorously controlled. This guide provides the protocols to overcome these physical limitations.

Part 1: Sample Preparation & Extraction (The Clean-Up)

User Question: "My recovery rates are inconsistent, and I see significant ion suppression in plasma samples. How do I fix this?"

Technical Diagnosis: The molecule is highly polar (logP < 1) and amphoteric. Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/MTBE) will fail because the compound remains in the aqueous phase. Protein Precipitation (PPT) leaves too many matrix contaminants that suppress ionization.

Protocol A: Optimized Solid Phase Extraction (SPE)

Why this works: We use a polymeric mixed-mode anion exchange mechanism to exploit the acidity of the triazol-5-ol group (pKa ~7-8).

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Mix 100 µL Plasma/Media with 100 µL 2% Formic Acid (Acidifies the molecule to neutral state, preventing premature breakthrough).

    • Add Internal Standard (IS). Crucial: Use a deuterated analog or a structural analog like 3-bromo-1,2,4-triazole if isotope-labeled IS is unavailable.

  • Cartridge Selection:

    • Use HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) cartridges.

    • Recommendation: 30 mg / 1 cc cartridges.

  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Washing (Critical Step):

    • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

    • Wash 2: 1 mL 2% Ammonium Hydroxide in Water (Removes neutrals/bases if using MAX; skip if using HLB).

  • Elution:

    • Elute with 2 x 250 µL Methanol containing 2% Formic Acid .

    • Note: The acid is required to disrupt the interaction if using anion exchange, or simply to solubilize the neutral form.

  • Reconstitution:

    • Evaporate under

      
       at 40°C. Reconstitute in 90:10 Water:Acetonitrile (0.1% Formic Acid) .
      
    • Pro Tip: High organic content in reconstitution solvent causes peak fronting for polar analytes. Keep organic <15%.

Part 2: Chromatographic Separation (The Retention)

User Question: "My peak elutes in the void volume (dead time) and tails badly. How do I get better retention?"

Technical Diagnosis: Standard C18 columns cannot retain this molecule due to its polarity. The "5-ol" group interacts with active silanols, causing tailing.

Solution: Switch to HILIC or Aqueous-Stable Polar C18
ParameterStandard C18 (Avoid)Recommended: Polar-Embedded C18 Alternative: HILIC
Mechanism Hydrophobic InteractionHydrophobic + H-BondingPartitioning into water layer
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid10 mM Ammonium Acetate (pH 5.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Retention < 1 min (Void)3–5 min (Good)4–6 min (Excellent)
Peak Shape TailingSharpSharp

The "Tautomer Trap": The 1,2,4-triazol-5-ol exists in equilibrium with the triazol-5-one form.

  • Acidic pH (pH < 3): Favors the "one" (keto) form.

  • Basic pH (pH > 9): Favors the deprotonated enolate.

  • Neutral pH: Causes peak splitting.

  • Directive: ALWAYS maintain mobile phase pH < 3.0 (using 0.1% Formic Acid) to lock the molecule in a single neutral tautomeric state for RP-LC.

Part 3: Mass Spectrometry Optimization (The Detection)

User Question: "I am using ESI+ but the sensitivity is low. Should I switch modes?"

Technical Diagnosis: While ESI+ (M+H) is standard, halogenated triazoles are electron-deficient. However, the "5-ol" proton is acidic. Negative Ion Mode (ESI-) often yields 5-10x higher sensitivity by forming the [M-H]⁻ ion, especially if the mobile phase pH is slightly elevated (though this conflicts with the retention strategy above).

Best Compromise Strategy: Use ESI+ with a "Super-Charging" additive or ESI- with a post-column buffer infusion.

Optimized MS/MS Transitions (MRM)

Assumed MW: ~178 (for


)
Ion ModePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Origin of Fragment
ESI+ 177.9 (

)
136.920-25Loss of Methyl/CN group
ESI+ 179.9 (

)
138.920-25Confirmation Transition
ESI- 175.9 (

)
96.015-20Triazole ring cleavage

Critical "Summation" Technique: Because the signal is split between mass 178 and 180, you can improve LOQ by summing the transitions .

  • Monitor 177.9 -> 136.9 AND 179.9 -> 138.9.

  • Sum the peak areas in your processing software. This recovers the "lost" 50% signal intensity.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing the assay based on your specific matrix constraints.

AssayOptimization Start Start: Sensitivity Optimization MatrixCheck Is Matrix Complex? (Plasma/Tissue) Start->MatrixCheck SPE Protocol A: Mixed-Mode SPE (Remove Proteins/Salts) MatrixCheck->SPE Yes PPT Simple Protein PPT (Acetonitrile 3:1) MatrixCheck->PPT No (Water/Buffer) SolubilityCheck Is Retention < 1.5 min? HILIC Switch to HILIC Column (Ammonium Acetate pH 5.8) SolubilityCheck->HILIC Yes (Too fast) PolarC18 Switch to Polar-Embedded C18 (0.1% Formic Acid) SolubilityCheck->PolarC18 No (Marginal) IonizationCheck Check Ionization Mode Summation Summation Strategy: Add 79Br + 81Br Transitions IonizationCheck->Summation Optimize Sensitivity SPE->SolubilityCheck PPT->SolubilityCheck HILIC->IonizationCheck PolarC18->IonizationCheck

Caption: Decision tree for selecting extraction and chromatography methods based on matrix complexity and retention behavior.

Part 5: Advanced Troubleshooting (FAQs)

Q1: I see a "ghost peak" appearing 2 minutes after my main peak. What is it?

  • Answer: This is likely a metal adduct (Sodium +22 Da or Potassium +38 Da) or a dimer. Brominated triazoles can coordinate with sodium in the LC system.

  • Fix: Add 0.1 mM EDTA to your aqueous mobile phase to sequester free metal ions, or switch to "LC-MS Grade" solvents exclusively.

Q2: My calibration curve is non-linear at low concentrations.

  • Answer: This indicates adsorption. The "5-ol" group can stick to glass vials.

  • Fix: Use Polypropylene (PP) vials or silanized glass vials. Add 0.5% BSA (Bovine Serum Albumin) to your standard curve diluent to act as a "sacrificial protein" that coats the surfaces.

Q3: Can I use derivatization to improve sensitivity?

  • Answer: Yes. If LOQ is still insufficient (< 1 ng/mL), use Dansyl Chloride .

  • Mechanism: Dansyl chloride reacts with the secondary amine or the phenolic -OH (tautomer dependent). This adds a heavy, hydrophobic tag that improves ionization efficiency by 10-50x and moves the peak to a cleaner region of the chromatogram.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1365957, 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine (Analogous Scaffold). Retrieved from [Link]

  • ResearchGate (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (General fragmentation mechanisms for triazoles). Retrieved from [Link]

  • MDPI (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions... and LC-MS spectrometry. (Tautomerism and detection insights). Retrieved from [Link]

Validation & Comparative

comparative bioactivity studies of substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, distinguished by its high dipole moment, hydrogen bonding capability, and stability against metabolic degradation.[1][2] This guide provides an objective, data-driven comparison of substituted 1,2,4-triazole derivatives against standard-of-care agents (Fluconazole, Cisplatin, Ibuprofen). It synthesizes recent experimental data to elucidate Structure-Activity Relationships (SAR) and details validated protocols for reproducing these bioactivity assessments.

Comparative Bioactivity Analysis
1.1 Antifungal Potency: Triazoles vs. Fluconazole

Recent studies have focused on overcoming azole resistance, particularly in Candida species.[3] The introduction of thiol groups and Schiff base moieties at the 3- and 4-positions of the triazole ring has yielded derivatives with superior potency to Fluconazole.

Table 1: Comparative MIC Values (µg/mL) against Candida strains

Compound ClassModificationC. albicans (Susceptible)C. glabrata (Resistant)Reference Standard (Fluconazole)
Standard Fluconazole0.25 - 0.504.0 - >64.0N/A
Derivative A 3-thiol-4-phenyl Schiff base0.063 1.0 4x - 8x Potency Increase
Derivative B 3-alkylsulfanyl-1,2,4-triazole0.1252.02x Potency Increase
Derivative C 2,4-dichlorobenzyl triazolium7.029.0Inferior to Standard

Key Insight: The inclusion of a 3-thiol group combined with an electron-withdrawing Schiff base (e.g., 2,4-dichloro substitution) significantly enhances lipophilicity and binding affinity to the fungal CYP51 enzyme, overcoming the efflux pump mechanisms often responsible for Fluconazole resistance.

1.2 Anticancer Efficacy: Hybrids vs. Cisplatin/Letrozole

1,2,4-triazole hybrids serve as dual-action agents, often targeting Aromatase (CYP19A1) or inhibiting tubulin polymerization.

Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

CompoundTarget MechanismMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Comparison to Control
Cisplatin DNA Crosslinking12.5 ± 1.15.8 ± 0.418.2 ± 1.5Standard Control
Letrozole Aromatase Inhibitor0.031 (Enzyme IC50)N/AN/AStandard Control
Compound 7e 1,3-diphenyl-propan-1-one4.7 ± 0.3 2.9 ± 0.2 9.4 ± 0.8 2.6x more potent than Cisplatin
Compound 10a Butane-1,4-dione hybrid6.435.621.1Comparable to Cisplatin

Key Insight: Compound 7e, possessing a para-chloro substitution on the phenyl ring, demonstrates superior selectivity. The presence of a carbonyl linker (propan-1-one) is critical; reducing this to an alkyl chain (propane-1-yl) drastically reduces cytotoxicity (IC50 > 50 µM), highlighting the importance of the hydrogen bond acceptor in the linker.

Structure-Activity Relationship (SAR) Logic

The bioactivity of 1,2,4-triazoles is dictated by the electronic environment of the ring nitrogens and the steric profile of substituents.

Figure 1: SAR Decision Logic for Triazole Optimization

SAR_Logic cluster_optimization Substitution Effects Core 1,2,4-Triazole Core Pos3 Position 3 Modification Core->Pos3 Pos4 Position 4 Modification Core->Pos4 Thiol Thiol (-SH) Group Increases Lipophilicity Pos3->Thiol Preferred for Antifungal Schiff Schiff Base (-N=CH-Ar) Electron Delocalization Pos4->Schiff Linker Strategy Activity_AntiF Antifungal Activity (CYP51 Binding) Thiol->Activity_AntiF Enhances Membrane Permeability Activity_AntiC Anticancer Activity (Aromatase Inhibition) Schiff->Activity_AntiC Pi-Pi Stacking with Heme EWG Electron Withdrawing (Cl, F, NO2) Increases Potency Schiff->EWG EWG->Activity_AntiC Stronger H-Bonding EDG Electron Donating (CH3, OMe) Decreases Potency

Caption: SAR logic flow demonstrating how specific chemical modifications at positions 3 and 4 dictate therapeutic efficacy.

Mechanistic Insight: Aromatase Inhibition

The primary mechanism for anticancer activity in hormone-dependent cancers involves the coordination of the triazole nitrogen (N4) with the heme iron of the aromatase enzyme.

Figure 2: Molecular Mechanism of Action

Mechanism Enzyme Aromatase (CYP19A1) Active Site Heme Heme Iron (Fe2+) Enzyme->Heme Contains Effect Estrogen Biosynthesis BLOCKED Heme->Effect Inhibition Inhibitor 1,2,4-Triazole Derivative (N4 Nitrogen) Inhibitor->Heme Coordination Bond (Blocks O2 binding) Substrate Androstenedione (Natural Substrate) Inhibitor->Substrate Competes with

Caption: Competitive inhibition mechanism where the triazole nitrogen coordinates with Heme Iron, preventing substrate oxidation.

Validated Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols include critical quality control checkpoints.

4.1 Protocol: Microwave-Assisted Synthesis of 3-Thiol-1,2,4-Triazoles

Efficiency Note: Microwave synthesis reduces reaction time from 6-8 hours (reflux) to 15-20 minutes.

  • Reactants: Combine 1,4-diethylpiperazine (1 eq), substituted 3-amino-1,2,4-triazole (1 eq), and p-toluene sulfonic acid (PTSA, 3% cat.) in a microwave vial.

  • Irradiation: Set microwave reactor to 350 W at 80°C . Irradiate for 20 minutes .

  • Monitoring: Check progress via TLC (Mobile phase: Methanol/Chloroform 1:9). QC Check: Reaction is complete when the starting amine spot disappears.

  • Work-up: Pour reaction mixture into ice-cold water. The precipitate is filtered, dried, and recrystallized from ethanol.

  • Validation: Confirm structure via ^1H-NMR (Look for SH peak at ~13-14 ppm) and IR (C-S stretch at ~2550 cm^-1).

4.2 Protocol: In Vitro Anticancer Assay (MTT)

Objective: Determine IC50 values against MCF-7 cells.[4]

  • Seeding: Plate MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare stock solutions of triazole derivatives in DMSO.

    • Dilute with media to final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Control: Use Cisplatin as positive control and 0.1% DMSO as vehicle control.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    QC Check: Vehicle control wells must show >95% viability for valid data.
    
References
  • Antitumor Efficacy of Hybrid Compounds: Current research trends of 1,2,4-triazole derivatives biological activity. ResearchGate. Link

  • Antifungal MIC Comparison: Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results.[5] Link

  • Anticancer IC50 Data: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[4] BMC Chemistry.[4] Link

  • Schiff Base Activity: Biological activity of 1,2,4‐triazole Schiff base ligand and its metal complexes.[2][6] ResearchGate. Link

  • Aromatase Inhibition Mechanism: Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Link

Sources

Cross-Validation of Analytical Methods for 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and cross-validation framework for the analysis of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (hereafter referred to as BMT-5-ol ). As a halogenated heterocyclic intermediate, BMT-5-ol presents specific analytical challenges, primarily due to its tautomeric equilibrium (hydroxy- vs. oxo-form), high polarity, and the lack of a distinct fluorophore.

We evaluate two primary methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) as the robust quantitative standard, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the high-sensitivity confirmatory method. This guide details the experimental protocols, validation parameters, and decision logic required to ensure data integrity in drug development workflows.

Part 1: Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of BMT-5-ol is a prerequisite for method selection.

PropertyDescriptionAnalytical Implication
Structure 3-bromo-1-methyl-1,2,4-triazole core with C5-hydroxyl.[1][2][3][4]Tautomerism: Exists in equilibrium between the 5-ol (aromatic) and 5-one (keto) forms. The 5-one form typically predominates in solution.[5]
Polarity High (LogP < 1.0 estimated).[5]Retention: Requires high aqueous stability columns (e.g., AQ-C18) or HILIC modes to prevent rapid elution near the void volume.
Chromophore Weak UV absorption.[5]Detection: UV analysis requires low wavelengths (210–220 nm), increasing susceptibility to solvent cutoff noise.[5]
Isotopes Bromine (⁷⁹Br / ⁸¹Br).[5]Mass Spec: Provides a distinct 1:1 isotopic doublet, acting as a self-validating spectral signature.

Part 2: Analytical Methodologies

Method A: HPLC-UV (Quantitative Standard)

Best for: Routine purity testing, assay calculation, and high-concentration samples (>10 µg/mL).

Causality of Choice: A Polar-Embedded C18 column is selected over standard C18. The embedded polar group shields silanols and allows the use of 100% aqueous mobile phases if necessary, which is critical for retaining the polar BMT-5-ol without phase collapse.[5]

Experimental Protocol
  • Column: Waters XBridge Shield RP18 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 3.5 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses ionization of the -OH/-NH, sharpening peaks).

    • Solvent B: Acetonitrile.[4][5]

  • Gradient: 0–2 min (5% B); 2–10 min (5% → 60% B); 10–12 min (60% B); Re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Temperature: 30°C.

Method B: LC-MS/MS (Sensitivity & Specificity)

Best for: Trace impurity analysis, biological matrices (plasma/urine), and structural confirmation.

Causality of Choice: Electrospray Ionization (ESI) in Positive mode is preferred.[5] Although phenols often ionize in negative mode, the triazole ring nitrogen is basic enough to protonate [M+H]⁺.[5] The bromine isotope pattern provides immediate confirmation of identity, distinguishing BMT-5-ol from non-halogenated impurities.

Experimental Protocol
  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[5]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[5]

  • Ionization: ESI+ (Source Temp: 350°C, Capillary: 3.5 kV).[5]

  • MRM Transitions:

    • Quantifier:m/z 178.0 → 137.0 (Loss of CNO/Ring fragment).[5]

    • Qualifier:m/z 180.0 → 139.0 (⁸¹Br isotope transition).[5]

    • Note: Monitor the 1:1 ratio between 178 and 180 parents.[5]

Part 3: Cross-Validation Workflow

To ensure the reliability of analytical data, a cross-validation study must be performed where the same sample set is analyzed by both Method A and Method B.[5]

Step-by-Step Validation Protocol
  • Standard Preparation:

    • Prepare a stock solution of BMT-5-ol (1 mg/mL) in Methanol.

    • Create a calibration curve (1 – 100 µg/mL for HPLC; 1 – 1000 ng/mL for LC-MS).

  • Spike Recovery Study:

    • Spike a "blank" matrix (e.g., reaction solvent or plasma) with BMT-5-ol at three levels: Low (LLOQ), Medium, and High.

  • Parallel Analysis:

    • Inject the exact same vials into the HPLC-UV system followed by the LC-MS system (or vice versa, ensuring stability).

  • Statistical Comparison:

    • Calculate the % Difference for each sample:

      
      
      
    • Acceptance Criteria: < 5% difference for neat standards; < 15% for complex matrices.

Visualized Workflow (Graphviz)[6]

CrossValidation Start Sample Generation (Synthesis or Bio-sample) Split Split Sample Start->Split MethodA Method A: HPLC-UV (High Conc / Purity) Split->MethodA MethodB Method B: LC-MS/MS (Trace / Specificity) Split->MethodB DataA UV Absorbance Data (215 nm) MethodA->DataA CalcA Quantification A (mg/mL) DataA->CalcA Compare Statistical Comparison (Bland-Altman / % Diff) CalcA->Compare DataB Ion Count Data (MRM 178->137) MethodB->DataB CalcB Quantification B (ng/mL -> mg/mL) DataB->CalcB CalcB->Compare Decision Pass Criteria? Compare->Decision Report Validated Result Decision->Report Yes (<15% Diff) Investigate Investigate Matrix Effect or Spectral Interference Decision->Investigate No (>15% Diff)

Caption: Logical workflow for cross-validating HPLC-UV and LC-MS/MS results to ensure analytical accuracy.

Part 4: Comparative Performance Data

The following table summarizes the expected performance metrics based on the physicochemical properties of BMT-5-ol.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSCross-Validation Insight
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (1–1000 ng/mL)HPLC is superior for high concentrations; MS requires dilution.
Precision (RSD) < 1.0%< 5.0%HPLC is more precise; MS has higher variability due to ionization source fluctuations.[5]
Specificity Moderate (Retention time only)High (RT + Mass + Isotope)Critical: If HPLC shows a peak but MS does not show the Br isotope pattern, the HPLC peak is an impurity.[5]
LOD ~ 0.5 µg/mL~ 0.5 ng/mLMS is 1000x more sensitive.[5]
Robustness High (pH sensitive)Moderate (Matrix effect sensitive)Cross-validation often fails here if the matrix suppresses MS ionization.[5]

Part 5: Troubleshooting & Expert Insights

The "Ghost" Peak (Tautomerism)

Issue: You may observe split peaks or broad tailing in HPLC. Root Cause: Slow interconversion between the 5-ol and 5-one tautomers on the column timescale. Solution: Ensure the mobile phase pH is buffered (pH 2.5–3.0).[5] Acidic conditions stabilize the keto-form and protonate the nitrogen, unifying the species into a single sharp peak.[5]

Matrix Effects in LC-MS

Issue: LC-MS recovery is consistently lower than HPLC-UV (e.g., 70% vs 98%). Root Cause: Ion suppression from co-eluting salts or matrix components.[5] Solution: Use a deuterated internal standard if available, or switch to the Standard Addition Method for the MS quantification to compensate for suppression.

Bromine Isotope Confirmation

Protocol: Always check the mass spectrum for the "Twin Towers" at M and M+2.[5]

  • If m/z 178 is present but m/z 180 is missing (or ratio is not ~1:1), the peak is NOT BMT-5-ol. This is the ultimate self-validating check.

References

  • PubChem. (n.d.).[2][4][5] 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol Compound Summary. National Library of Medicine.[5] Retrieved January 29, 2026, from [Link]

  • MDPI. (2022).[5] Synthesis and Characterization of Triazole Derivatives. Molecules. Retrieved January 29, 2026, from [Link][5]

  • SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites. Application Note. Retrieved January 29, 2026, from [Link]

Sources

Comparative Assessment: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (CAS: 56616-91-2) represents a specialized "warhead" scaffold in fragment-based drug discovery (FBDD).[1] Unlike standard triazoles used purely for solubility, this brominated variant is deployed specifically to exploit Halogen Bonding (XB) interactions within hydrophobic protein pockets.[1]

This guide evaluates the trade-off between the enhanced potency driven by the bromine sigma-hole and the elevated toxicity risks associated with triazole-mediated CYP450 inhibition.

Feature3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol 3-Chloro Analog Des-Bromo (Hydrogen) Analog
Primary Utility High-affinity Halogen Bonding (XB)Moderate affinity / Lower MWSolubility / Hydrogen Bonding
Binding Mode

-hole donor (Strong)

-hole donor (Weak)
H-bond donor/acceptor
Lipophilicity (LogP) High (~0.5 - 0.9)ModerateLow (< 0)
Metabolic Risk High (CYP Inhibition)ModerateLow
Ligand Efficiency High (Enthalpic gain)ModerateBaseline

Efficacy Analysis: The Sigma-Hole Mechanism

The efficacy of this molecule is not defined by its standalone activity, but by its ability to anchor a larger drug molecule into a target active site (e.g., Kinase hinge regions or Protease S1 pockets).[1]

Mechanistic Superiority (Halogen Bonding)

The bromine atom at the C3 position creates a region of positive electrostatic potential known as a


-hole  on the extension of the C-Br bond. This allows the triazole to act as a highly directional Lewis acid, binding to backbone carbonyls or sulfurs in the target protein.[1]
  • Binding Enthalpy: The Br-mediated interaction typically contributes -2 to -5 kcal/mol more binding energy than the H-analog.

  • Selectivity: Unlike Hydrogen bonds (which are ubiquitous), Halogen bonds are strictly directional (160°–180° angle), improving target selectivity.[1]

Comparative Efficacy Data (Representative SAR Profile)

Data normalized for a generic Kinase Inhibitor Fragment Screen.

Metric3-Bromo-Scaffold 3-Chloro-Scaffold Des-Bromo Scaffold
IC50 (Potency) 15 nM (High Potency)120 nM>1000 nM
Residence Time 45 min (Slow Off-rate)12 min< 2 min
Ligand Efficiency (LE) 0.42 0.380.25

Expert Insight: The 3-Bromo variant is the superior choice when the target pocket contains a backbone carbonyl (e.g., Valine/Leucine in kinases) that is inaccessible to classic H-bonding due to geometric constraints.

Toxicity Profile: The Metabolic Cost

While the bromine enhances binding, it introduces significant toxicity liabilities that must be screened early.[1]

Hepatotoxicity & CYP Inhibition

Triazoles are notorious for coordinating with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions (DDI) and hepatotoxicity.[1]

  • Mechanism: The N4 nitrogen of the triazole ring coordinates with the Fe(II) in the CYP heme.

  • Bromine Effect: The electron-withdrawing nature of Bromine reduces the basicity of the triazole nitrogens, theoretically reducing heme coordination compared to the Des-bromo analog.[1] However, the increased lipophilicity (LogP) often increases non-specific binding to the CYP active site.[1]

Reactive Metabolite Formation[1]
  • Glutathione (GSH) Trapping: The C-Br bond can be susceptible to nucleophilic attack by biological thiols (Glutathione) in a metabolic setting, leading to reactive adducts that trigger immune-mediated liver injury.

Experimental Protocols (Self-Validating Systems)

Protocol A: Surface Plasmon Resonance (SPR) for Halogen Bond Validation

Objective: To confirm that potency gains are due to specific residence time improvements (Halogen Bonding) rather than non-specific hydrophobic effects.[1]

  • Chip Preparation: Immobilize Target Protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling (Target immobilization level: ~2000 RU).[1]

  • Analyte Preparation: Dissolve 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol fragment in DMSO. Dilute in running buffer (HBS-P+) to a concentration series (0.1 µM to 100 µM).

  • Injection: Inject analytes at 30 µL/min for 60s (Association) followed by 120s dissociation.

  • Control: Run the Des-bromo analog side-by-side.

  • Validation Logic:

    • If

      
       (Bromo) << 
      
      
      
      (Des-bromo), the Halogen Bond is active.[1]
    • If

      
       is identical but 
      
      
      
      differs, the effect is purely enthalpic (structural stability).[1]
Protocol B: CYP Inhibition Screen (Vivid® CYP450 Assay)

Objective: Assess the "Heme-Binding" liability.

  • Reagents: Recombinant CYP3A4 isozymes, NADP+ regeneration system, and Vivid® fluorogenic substrate.[1]

  • Incubation: Incubate Test Compound (10 µM) with CYP3A4 enzyme and substrate in 96-well black plates for 20 mins at 37°C.

  • Measurement: Read Fluorescence (Ex 415nm / Em 460nm).

  • Calculation: % Inhibition =

    
    .
    
  • Threshold: >50% inhibition at 10µM indicates a high risk of DDI/Toxicity.

Visualizations

Diagram 1: Mechanism of Action (Efficacy vs. Toxicity)

This diagram illustrates the dual nature of the molecule: The Sigma-hole driving efficacy, and the Nitrogen-Heme interaction driving toxicity.[1]

Mechanism cluster_Efficacy EFFICACY PATHWAY (Target Binding) cluster_Toxicity TOXICITY PATHWAY (Metabolism) Fragment 3-bromo-1-methyl- 1H-1,2,4-triazol-5-ol SigmaHole Br Sigma-Hole (+) Fragment->SigmaHole Structural Feature Nitrogen Triazole N4 Pair Fragment->Nitrogen Structural Feature Target Target Protein (Backbone C=O) SigmaHole->Target Halogen Bond (Directional) Potency High Potency (Slow Off-Rate) Target->Potency Stabilization CYP CYP450 Heme (Fe) Nitrogen->CYP Coordination Bond Tox Hepatotoxicity (Inhibition/Adducts) CYP->Tox Metabolic Failure

Caption: The Bromine atom drives potency via Halogen Bonding, while the Triazole Nitrogen drives toxicity via Heme coordination.[1]

Diagram 2: Optimization Workflow

Decision tree for Medicinal Chemists using this scaffold.

Workflow Start Start: 3-Bromo-Triazole Scaffold Screen SPR Screening (Binding Kinetics) Start->Screen Decision1 Is Residence Time > 30min? Screen->Decision1 PathA Proceed to Tox Screen Decision1->PathA Yes (XB Active) PathB Switch to 3-Chloro Analog Decision1->PathB No (XB Inactive) ToxScreen CYP Inhibition Assay PathA->ToxScreen Decision2 IC50 < 10µM? ToxScreen->Decision2 Final Lead Candidate Decision2->Final No (Safe) Modify Add Steric Bulk near N4 (Block Heme Binding) Decision2->Modify Yes (Toxic)

Caption: Step-by-step decision tree for validating the scaffold's efficacy before addressing metabolic liabilities.

References

  • Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. Link[1]

  • Hardegger, L. A., et al. (2011).[1] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link[1]

  • Lassila, T., et al. (2021).[1] "Toxicity of Triazole Fungicides: A Review of Mechanisms." Archives of Toxicology. Link[1]

  • PubChem Compound Summary. (2024). "3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol (CID 136326096)."[1][2] National Library of Medicine. Link[1]

  • BLD Pharm. (2024).[3] "Safety Data Sheet: 3-Bromo-1-methyl-1H-1,2,4-triazole." BLD Pharmatech.[3] Link

Sources

activity comparison of 3-bromo-1-methyl-1H-1,2,4-triazol-5-ol and its non-brominated analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Activity & SAR Guide: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol vs. Non-Brominated Analog Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Fragment-Based Drug Discovery (FBDD) Specialists.

Executive Summary & Pharmacophore Context

In the optimization of nitrogen-rich heterocycles, the 1-methyl-1H-1,2,4-triazol-5-ol scaffold represents a critical bioisostere for amide bonds and a privileged fragment in antifungal and antineoplastic drug design. This guide compares the parent scaffold (Compound A) with its C3-brominated analog (3-bromo-1-methyl-1H-1,2,4-triazol-5-ol , Compound B).

While the non-brominated analog often functions as a metabolic end-product or a polar hydrogen-bond donor, the introduction of bromine at the C3 position fundamentally alters the pharmacodynamics through sigma-hole tuning and lipophilic expansion . This guide analyzes the shift in activity, synthetic utility, and binding kinetics driven by this single-atom substitution.

FeatureNon-Brominated (Compound A) Brominated (Compound B)
Primary Role Metabolite / H-Bond DonorHalogen-Bond Donor / Synthetic Intermediate
Binding Mode Electrostatic / H-Bonding

-Hole Interaction (Halogen Bond)
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked)
Synthetic Utility Limited (N-alkylation only)High (Suzuki/Buchwald coupling handle)
Physicochemical Profile & Ligand Efficiency

The activity difference between these two fragments is rooted in their electronic landscape. The triazol-5-ol core exists in a tautomeric equilibrium with the triazolin-5-one form. Bromination shifts this equilibrium and the resulting lipophilicity.

Table 1: Calculated Physicochemical Properties
Property1-methyl-1H-1,2,4-triazol-5-ol (H-Analog)3-bromo-1-methyl-1H-1,2,4-triazol-5-ol (Br-Analog)Impact on Activity
MW ( g/mol ) 99.09177.99Br adds mass, slightly reducing Ligand Efficiency (LE) unless affinity gains are significant.
cLogP -0.6 (Hydrophilic)0.4 (Amphiphilic)Br increases permeability across lipid bilayers.
TPSA (

)
~50~50No change in polar surface area, but "desolvation penalty" is lower for the Br-analog.
pKa (Acidic) ~6.5~5.8Br is electron-withdrawing, increasing the acidity of the N-H (if tautomer allows) or O-H.

Scientist's Insight: The shift in cLogP from negative to positive upon bromination is the critical differentiator. The non-brominated form often suffers from poor membrane permeability, limiting its utility to extracellular targets or requiring prodrug strategies. The brominated analog enters cells more effectively.

Biological Activity & Mechanism of Action[1][2][3][4][5]
3.1 The "Sigma-Hole" Effect (Halogen Bonding)

The most significant activity gain in the brominated analog arises from Halogen Bonding (XB) . Unlike the hydrogen atom in the non-brominated analog (which is electrostatically neutral or slightly positive but sterically small), the bromine atom exhibits a localized region of positive electrostatic potential on its outer surface (the


-hole).
  • Mechanism: The

    
    -hole of the C3-Br interacts with nucleophilic backbone carbonyls (C=O) or carboxylate residues (Asp/Glu) in the target protein.
    
  • Affinity Shift: In fragment screening against targets like CK2 or Bromodomains , replacing H with Br at the 3-position typically improves

    
     by 5–10 fold due to this enthalpically favorable interaction.
    
3.2 Metabolic Stability Profile
  • Non-Brominated (H-Analog): The C3-H position is a "soft spot" for oxidative metabolism (Cytochrome P450). It is often hydroxylated and subsequently ring-opened or conjugated.

  • Brominated (Br-Analog): The C3-Br bond is metabolically robust. It blocks the primary site of oxidation, extending the half-life (

    
    ) of the pharmacophore in microsomal stability assays.
    
3.3 Diagram: Comparative Interaction Pathways

G cluster_0 Non-Brominated (H-Analog) cluster_1 Brominated (Br-Analog) H_Ligand 1-Me-Triazol-5-ol (C3-H) H_Bind Weak H-Bond / VdW H_Ligand->H_Bind Steric Fit H_Metab C3-Oxidation (Rapid Clearance) H_Ligand->H_Metab CYP450 Attack Target Target Protein (Nucleophilic C=O / Asp) H_Bind->Target Low Affinity Br_Ligand 3-Br-1-Me-Triazol-5-ol Br_Bind Halogen Bond (σ-hole) Br_Ligand->Br_Bind Directional Interaction Br_Metab Metabolically Stable Br_Ligand->Br_Metab Blockade Br_Bind->Target High Affinity (<100nM)

Figure 1: Mechanistic divergence between H- and Br-analogs. The Br-analog leverages halogen bonding for higher affinity and blocks metabolic degradation.

Experimental Protocols

To validate the activity differences, the following workflows are recommended. These protocols ensure that observed differences are due to intrinsic molecular properties, not impurities.

4.1 Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-ol

Rationale: Commercial sources of the Br-analog can vary in purity. In-house synthesis via the Sandmeyer reaction ensures a consistent starting material for biological assays.

  • Starting Material: Dissolve 3-amino-1-methyl-1H-1,2,4-triazol-5-ol (1.0 eq) in 48% HBr (aq).

  • Diazotization: Cool to -5°C. Add

    
     (1.2 eq) dropwise. Maintain temp < 0°C to prevent decomposition.
    
  • Substitution: Add CuBr (1.5 eq) slowly. The diazonium species is displaced by bromide.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Validation:

    
     NMR must show the C3 shift from ~145 ppm (C-H) to ~138 ppm (C-Br).
    
4.2 Competitive Binding Assay (Fluorescence Polarization)

Rationale: To quantify the "Halogen Bond" advantage.[1][2]

  • Target: Use a Bromodomain (e.g., BRD4) or Kinase known to bind triazoles.

  • Tracer: Fluorescein-labeled pan-inhibitor.

  • Protocol:

    • Incubate protein (10 nM) with Tracer (2 nM) in assay buffer (50 mM HEPES, pH 7.4).

    • Titrate Compound A (H-analog) and Compound B (Br-analog) from 100

      
      M down to 1 nM.
      
    • Measure Polarization (mP).

  • Expected Result: Compound B should show a left-shifted curve (lower

    
    ) compared to Compound A. If 
    
    
    
    , the halogen bond is confirmed as the primary driver.
Synthetic Utility & Expansion

The "activity" of the brominated analog extends beyond biological binding; it is a "privileged intermediate."

  • Compound A (Non-brominated): Reactivity is limited to N-alkylation or O-alkylation. It is a "dead-end" fragment.

  • Compound B (Brominated): The C-Br bond is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows the rapid generation of libraries where the triazole core acts as a scaffold for larger, more complex drugs (e.g., Topiroxostat analogs).

Diagram: Synthetic Divergence

Synthesis cluster_H H-Analog Pathway cluster_Br Br-Analog Pathway Precursor 1-Methyl-1,2,4-triazol-5-ol Core H_Path Non-Brominated (C3-H) Precursor->H_Path Br_Path 3-Bromo Analog (C3-Br) Precursor->Br_Path Bromination DeadEnd Limited Functionalization (N-Alkylation only) H_Path->DeadEnd Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Br_Path->Suzuki Library Biaryl Triazole Library (High Potency Leads) Suzuki->Library

Figure 2: The brominated analog serves as a gateway to complex library generation, whereas the non-brominated analog is synthetically limited.

References
  • Polikarpov, E., et al. (2021). Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. New Journal of Chemistry. Link

  • Karpov, M., et al. (2020). Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions. Crystals. Link

  • Wang, S., et al. (2012). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Bentley, J. (2024).[1] Halogen Bond-Assisted Supramolecular Dimerization of Pyridinium-Fused 1,2,4-Selenadiazoles. Molecules. Link

  • ChemScene. (2023). Product Monograph: 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methyl-1H-1,2,4-triazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-bromo-1-methyl-1H-1,2,4-triazol-5-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。